molecular formula C14H26N2O3 B596702 4-(N-BOC-Amino)-1-(isobutyryl)piperidine CAS No. 1286265-44-8

4-(N-BOC-Amino)-1-(isobutyryl)piperidine

Número de catálogo: B596702
Número CAS: 1286265-44-8
Peso molecular: 270.373
Clave InChI: AMJOCDJUIVAAAG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(N-BOC-Amino)-1-(isobutyryl)piperidine is a useful research compound. Its molecular formula is C14H26N2O3 and its molecular weight is 270.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

tert-butyl N-[1-(2-methylpropanoyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-10(2)12(17)16-8-6-11(7-9-16)15-13(18)19-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJOCDJUIVAAAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677700
Record name tert-Butyl [1-(2-methylpropanoyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286265-44-8
Record name Carbamic acid, N-[1-(2-methyl-1-oxopropyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286265-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [1-(2-methylpropanoyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This whitepaper provides a comprehensive technical guide for the synthesis of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine, a key building block in modern medicinal chemistry. The strategic importance of this molecule lies in its bifunctional nature, featuring a protected primary amine and a tertiary amide integrated into a piperidine scaffold. This structure is frequently utilized in the development of complex pharmaceutical agents, including enzyme inhibitors and receptor antagonists.[1][2] This guide will deconstruct the synthetic strategy, elucidate the underlying chemical principles, and provide a detailed, field-proven experimental protocol suitable for implementation by researchers and drug development professionals.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of the target molecule, tert-butyl (1-(isobutyryl)piperidin-4-yl)carbamate, is fundamentally a single, strategic transformation: the N-acylation of a piperidine secondary amine. The retrosynthetic analysis is straightforward, identifying the two key precursors required for this amide bond formation.

  • Retrosynthetic Disconnection: The most logical disconnection is at the amide bond on the piperidine ring nitrogen. This C-N bond is formed via nucleophilic acyl substitution.

  • Precursors: This disconnection reveals the two essential starting components:

    • The Piperidine Core: 4-(N-BOC-amino)piperidine, which provides the nucleophilic secondary amine on the piperidine ring.

    • The Acyl Group Donor: An activated form of isobutyric acid, typically isobutyryl chloride, which provides the electrophilic carbonyl center.

G Target This compound Bond Amide Bond (C-N) Disconnection Target->Bond Precursors Starting Materials Bond->Precursors Retrosynthesis Amine 4-(N-BOC-Amino)piperidine (Nucleophile) Precursors->Amine Acyl Isobutyryl Chloride (Electrophile) Precursors->Acyl

In-Depth Analysis of the Core Transformation: N-Acylation

The formation of the amide bond between the piperidine nitrogen of 4-(N-BOC-amino)piperidine and the isobutyryl group is a classic example of nucleophilic acyl substitution.[3]

The Nucleophile: 4-(N-BOC-Amino)piperidine

The choice of starting material is critical. The correct precursor is tert-butyl (piperidin-4-yl)carbamate , commonly known as 4-(N-BOC-amino)piperidine (CAS No: 73874-95-0).[4][5][6] In this molecule, the exocyclic amino group at the C4 position is protected by the tert-butyloxycarbonyl (BOC) group, leaving the endocyclic secondary amine of the piperidine ring available for reaction. This protecting group strategy is fundamental to achieving regioselectivity. The BOC group is stable under the basic or neutral conditions of acylation but can be readily removed later under acidic conditions if required for subsequent synthetic steps.

The Electrophile: Isobutyryl Chloride

Isobutyryl chloride is the acylating agent of choice for this transformation. As an acyl chloride, it possesses a highly electrophilic carbonyl carbon due to the strong electron-withdrawing effect of the adjacent chlorine atom. This high reactivity ensures that the acylation proceeds efficiently, often at low temperatures.

The Mechanism of N-Acylation

The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of the piperidine ring attacks the electrophilic carbonyl carbon of isobutyryl chloride. This forms a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Deprotonation: The resulting positively charged ammonium species is deprotonated by a base present in the reaction mixture, yielding the final neutral amide product and a hydrochloride salt of the base.

G cluster_0 Mechanism of N-Acylation Piperidine-N R₂NH Acyl-Cl R'COCl Tetrahedral_Intermediate [R₂NH⁺-C(O⁻)R'Cl] Product R₂N-COR' HCl HCl Base Base Base-HCl Base·HCl

Causality Behind Reagent and Condition Selection
  • Base Selection (Triethylamine, NEt₃ or DIPEA): A non-nucleophilic organic base is essential.[3] Its primary role is to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction. Without a base, the HCl would protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. Triethylamine is a common and cost-effective choice.

  • Solvent Selection (Dichloromethane, DCM): An anhydrous, aprotic solvent like DCM is ideal.[3] It readily dissolves the reactants while remaining inert to the highly reactive acyl chloride.

  • Temperature Control (0 °C to Room Temperature): The reaction is typically initiated at 0 °C. This is a critical control measure to manage the exothermic nature of the reaction between the amine and the highly reactive acyl chloride, preventing potential side reactions.[3] The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale and can be adjusted accordingly.

Materials and Reagents
Reagent/MaterialCAS No.MW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
4-(N-BOC-Amino)piperidine73874-95-0200.2810.02.00 g1.0
Isobutyryl Chloride79-30-1106.5511.01.17 g (1.15 mL)1.1
Triethylamine (NEt₃)121-44-8101.1915.01.52 g (2.09 mL)1.5
Dichloromethane (DCM), Anhydrous75-09-2--~50 mL-
Saturated Aqueous NaHCO₃---~30 mL-
Brine (Saturated Aqueous NaCl)---~30 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6--~5 g-
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-(N-BOC-amino)piperidine (2.00 g, 10.0 mmol).

  • Dissolution: Dissolve the starting material in 40 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (2.09 mL, 15.0 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Add isobutyryl chloride (1.15 mL, 11.0 mmol) dropwise to the stirred solution over 5-10 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Work-up - Quenching: Upon completion, carefully quench the reaction by adding 20 mL of deionized water.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Work-up - Washing: Combine the organic layers and wash sequentially with 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and then 30 mL of brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude product by silica gel column chromatography to obtain the pure this compound.

G

Product Characterization

The identity and purity of the final product, tert-butyl (1-(2-methylpropanoyl)piperidin-4-yl)carbamate, should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of protons corresponding to the isobutyryl group (e.g., a septet and a doublet), the BOC group (a singlet at ~1.4 ppm), and the piperidine ring protons.

  • ¹³C NMR: To verify the carbon skeleton, including the two distinct carbonyl carbons (amide and carbamate).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₅H₂₈N₂O₃, MW = 284.40 g/mol ). Expect to see [M+H]⁺ at m/z 285.

  • Infrared (IR) Spectroscopy: To identify characteristic stretches for the N-H bond of the carbamate (~3350 cm⁻¹), and the C=O bonds of the amide (~1640 cm⁻¹) and carbamate (~1680 cm⁻¹).

Safety and Hazard Considerations

  • Isobutyryl Chloride: Corrosive, flammable, and reacts violently with water. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Triethylamine: Flammable and corrosive. It has a strong, unpleasant odor. Handle in a fume hood.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

  • The reaction should be conducted under an inert atmosphere to prevent the acyl chloride from reacting with atmospheric moisture.

Conclusion

The synthesis of this compound is a robust and high-yielding process centered on the fundamental N-acylation reaction. By carefully selecting the BOC-protected piperidine precursor, a highly reactive acyl chloride, and controlled reaction conditions, the target molecule can be produced with high regioselectivity and purity. This guide provides the necessary theoretical foundation and practical steps for researchers to successfully incorporate this valuable intermediate into their synthetic programs.

References

  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025). 4-(N-BOC-AMINO)PIPERIDINE. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). 4-(N-Boc-amino)piperidine, 96%. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Boc-amino)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • LookChem. (n.d.). Cas 73874-95-0, 4-N-BOC-Aminopiperidine. Retrieved from [Link]

  • Pellegrini, C., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. Retrieved from [Link]

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Smith, T. E., et al. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Yao, C., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • Boumoud, T., et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical Research. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Witschel, M., et al. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]

  • ChemBK. (2024). 4-AMINO-1-N-BOC-PIPERIDINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 4-aminopiperidine and 3-aminopyrrolidine derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Pittelkow, M., et al. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.

Sources

An In-depth Technical Guide to the Synthesis and Application of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, piperidine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals due to their favorable pharmacokinetic properties.[1] This guide focuses on a specific, functionalized derivative, 4-(N-BOC-Amino)-1-(isobutyryl)piperidine. While a dedicated CAS number for this N-acylated derivative is not prominently documented, this guide provides a comprehensive overview of its synthesis, characterization, and potential applications, starting from its well-characterized precursor, 4-(N-Boc-amino)piperidine.

The parent compound, 4-(N-Boc-amino)piperidine , is a commercially available building block with the registered CAS Number 73874-95-0 .[2][3][4] The strategic placement of a tert-butoxycarbonyl (Boc) protecting group on the 4-amino position allows for selective functionalization of the secondary amine at the 1-position of the piperidine ring. This guide will detail the logical and practical steps for the synthesis of the title compound through N-acylation, a fundamental transformation in drug discovery for creating diverse molecular libraries.

Precursor Profile: 4-(N-Boc-amino)piperidine (CAS: 73874-95-0)

A thorough understanding of the starting material is critical for successful synthesis. 4-(N-Boc-amino)piperidine is a stable, crystalline solid at room temperature.[2][4] Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 73874-95-0[2][3][4]
Molecular Formula C₁₀H₂₀N₂O₂[2][3]
Molecular Weight 200.28 g/mol [3]
IUPAC Name tert-butyl N-piperidin-4-ylcarbamate[3]
Appearance Off-white crystalline powder[2]
Melting Point 162-166 °C
Solubility Soluble in chloroform (30 mg/ml)[2][4]
SMILES CC(C)(C)OC(=O)NC1CCNCC1[3]
InChI Key CKXZPVPIDOJLLM-UHFFFAOYSA-N[3]

Synthesis of this compound

The synthesis of the title compound is achieved through a standard N-acylation reaction. This involves the reaction of the secondary amine of 4-(N-Boc-amino)piperidine with an acylating agent, in this case, isobutyryl chloride. A non-nucleophilic base is used to quench the HCl byproduct generated during the reaction.

Synthetic Workflow

The overall workflow for the synthesis is straightforward, involving reaction setup, execution, and subsequent purification of the product.

G cluster_0 Reaction Setup cluster_1 Acylation Reaction cluster_2 Workup & Purification A Dissolve 4-(N-Boc-amino)piperidine and triethylamine in DCM B Cool reaction mixture to 0°C A->B C Add isobutyryl chloride dropwise B->C D Warm to room temperature and stir C->D E Quench with water & separate layers D->E F Wash organic layer, dry, and concentrate E->F G Purify by column chromatography F->G H 4-(N-BOC-Amino)-1- (isobutyryl)piperidine G->H Final Product G Piperidine-N R₂NH Acyl-Cl R'COCl Piperidine-N->Acyl-Cl Nucleophilic Attack Intermediate [R₂N⁺H-C(O⁻)R'Cl] Acyl-Cl->Intermediate Product R₂N-COR' Intermediate->Product Chloride leaves Salt NEt₃H⁺Cl⁻ Base NEt₃ Base->Salt

Sources

An In-Depth Technical Guide to the Structure Elucidation of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the analytical methodologies and data interpretation required for the unambiguous structure elucidation of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine, a substituted piperidine derivative of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development who possess a foundational understanding of spectroscopic techniques.

Introduction: The Imperative of Structural Verification

In the realm of pharmaceutical research and development, the precise molecular structure of a compound is its fundamental identity. The arrangement of atoms and bonds dictates its physicochemical properties, reactivity, and, most importantly, its interaction with biological targets. The title compound, this compound, incorporates a piperidine scaffold, a privileged structure in medicinal chemistry, functionalized with a tert-butyloxycarbonyl (BOC) protected amine and an N-isobutyryl group. The BOC group serves as a common protecting group in organic synthesis, while the N-acyl piperidine moiety can significantly influence the molecule's pharmacological profile.[1]

Therefore, rigorous and unequivocal structure elucidation is not merely a procedural step but a cornerstone of scientific integrity and a prerequisite for advancing a compound through the drug discovery pipeline. This guide will detail a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to achieve a holistic and self-validating confirmation of the molecular structure.

The Analytical Triad: A Symphony of Spectroscopic Techniques

The definitive confirmation of a novel chemical entity relies on the convergence of data from multiple, independent analytical methods.[2] For this compound, the synergistic application of NMR, MS, and IR spectroscopy provides a comprehensive picture of its atomic connectivity, molecular weight, and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides an intricate roadmap of atomic connections.

1.1. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. Based on the structure of this compound and data from analogous compounds, the following proton signals are anticipated (in CDCl₃):

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Isobutyryl -CH(CH₃)₂~ 2.8 - 3.0septet1H
Isobutyryl -CH(CH ₃)₂~ 1.1 - 1.2doublet6H
Piperidine H2, H6 (axial & equatorial)~ 2.8 - 4.2multiplet4H
Piperidine H3, H5 (axial & equatorial)~ 1.2 - 2.0multiplet4H
Piperidine H4~ 3.6 - 3.8multiplet1H
BOC -C(CH₃)₃~ 1.45singlet9H
N-H (BOC-amine)~ 4.5 - 5.5broad singlet1H

Rationale for Predictions: The chemical shifts are estimated based on the known effects of the electron-withdrawing N-isobutyryl group, which will deshield the adjacent piperidine protons (H2 and H6). The BOC protecting group gives rise to a characteristic sharp singlet for its nine equivalent protons. The N-H proton of the carbamate is expected to be a broad singlet, with its chemical shift being concentration-dependent.

1.2. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Isobutyryl C =O~ 175 - 177
Isobutyryl -C H(CH₃)₂~ 35 - 37
Isobutyryl -CH(C H₃)₂~ 19 - 21
Piperidine C2, C6~ 42 - 46
Piperidine C3, C5~ 30 - 34
Piperidine C4~ 48 - 52
BOC -C =O~ 155 - 157
BOC -C (CH₃)₃~ 79 - 81
BOC -C(C H₃)₃~ 28 - 29

Rationale for Predictions: The carbonyl carbons of the isobutyryl and BOC groups are expected at the downfield end of the spectrum. The carbons of the piperidine ring will be influenced by the N-acyl group, and their precise shifts will depend on the ring conformation.

1.3. 2D NMR Spectroscopy: Connecting the Dots

Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems. For instance, a cross-peak between the isobutyryl methine proton and the methyl protons would confirm their connectivity. Similarly, correlations between the piperidine protons would help to assign their relative positions on the ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. Key expected HMBC correlations for this compound include:

    • Correlations from the isobutyryl methyl protons to the isobutyryl methine carbon and the isobutyryl carbonyl carbon.

    • Correlations from the piperidine H2/H6 protons to the isobutyryl carbonyl carbon, confirming the point of attachment of the acyl group.

    • Correlations from the piperidine H4 proton to the BOC carbonyl carbon, confirming the location of the BOC-amino group.

Below is a DOT language diagram illustrating the key predicted HMBC correlations.

MS_Fragmentation M_H [M+H]⁺ m/z = 271.20 Fragment1 [M+H - C₄H₈]⁺ m/z = 215.14 M_H->Fragment1 - 56.06 Da (isobutylene) Fragment2 [M+H - C₅H₉O₂]⁺ m/z = 170.13 M_H->Fragment2 - 101.06 Da (BOC group) Fragment3 [M+H - C₄H₇O]⁺ m/z = 200.15 M_H->Fragment3 - 71.05 Da (isobutyryl group)

Caption: Predicted major fragmentation pathways in MS/MS.

2.3. Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source. Acquire data in positive ion mode. Perform a full scan MS experiment to identify the [M+H]⁺ ion, followed by a product ion scan (MS/MS) of the [M+H]⁺ ion.

  • Data Analysis: Determine the accurate mass of the parent ion and compare it with the calculated value. Analyze the fragmentation pattern to identify characteristic losses and fragment ions that support the proposed structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared spectroscopy provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

3.1. Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (carbamate)~ 3300 - 3500Medium
C-H Stretch (alkane)~ 2850 - 3000Strong
C=O Stretch (amide)~ 1630 - 1680Strong
C=O Stretch (carbamate)~ 1680 - 1720Strong
N-H Bend (carbamate)~ 1510 - 1550Medium
C-N Stretch~ 1200 - 1350Medium

Rationale for Predictions: The presence of two carbonyl groups (amide and carbamate) will likely result in strong absorption bands in the 1630-1720 cm⁻¹ region. The N-H stretch of the carbamate will be a distinct feature. The C-H stretching vibrations of the aliphatic portions of the molecule will also be prominent.

3.2. Experimental Protocol for IR Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid sample directly on the ATR crystal. For a liquid or dissolved solid, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the proposed structure.

Synthesis and Final Confirmation

Elucidation_Workflow Start Proposed Structure of This compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Start->NMR MS Mass Spectrometry (HRMS, MS/MS) Start->MS IR Infrared Spectroscopy Start->IR Data_Integration Data Integration and Interpretation NMR->Data_Integration MS->Data_Integration IR->Data_Integration Conclusion Unambiguous Structure Confirmation Data_Integration->Conclusion

Caption: A logical workflow for structure elucidation.

By systematically acquiring and interpreting the NMR, MS, and IR data as outlined, a researcher can confidently confirm the structure of this compound. The proton and carbon chemical shifts, along with their correlations in 2D NMR, will establish the connectivity of the molecular framework. The accurate mass measurement will confirm the elemental composition, and the fragmentation pattern will provide further structural support. Finally, the IR spectrum will verify the presence of the key functional groups. The convergence of these independent lines of evidence provides the self-validating system required for absolute structural certainty in drug discovery and development.

References

  • Macmillan Group, Princeton University. Supplementary Information.
  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES.
  • PubChem. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291. [Link]

  • PubChem. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833. [Link]

  • Sigma-Aldrich. 4-(N-Boc-amino)piperidine 96 73874-95-0.
  • Thermo Fisher Scientific. Aldrich FT-IR Collection Edition II.
  • ResearchGate.
  • Sigma-Aldrich. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid | 252720-31-3.
  • National Institute of Standards and Technology. Piperidine - the NIST WebBook. [Link]

  • American Elements. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid | CAS 252720-31-3. [Link]

  • BLDpharm. 252720-31-3|4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid.
  • 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hy.
  • Koei Chemical Co., Ltd.
  • ChemicalBook. N-BOC-3-METHYLENE-PIPERIDINE(276872-89-0) 1H NMR spectrum.
  • SpectraBase. Piperidine hydrochloride - Optional[FTIR] - Spectrum.
  • ResearchGate. Synthesis, structure elucidation, spectroscopic analysis, thermal and NLO properties of A new piperidine derivative – (4-Methylphenyl) (4-methylpiperidin-1-yl) methanone | Request PDF.
  • ResearchGate. Thermal and FTIR spectral studies of N,N′-diphenylguanidine.
  • SpectraBase. 1-Piperoylpiperidine - Optional[FTIR] - Spectrum.

Sources

Introduction: The Significance of Piperidine Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(N-BOC-Amino)-1-(isobutyryl)piperidine: Properties, Synthesis, and Applications

The piperidine ring is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its six-membered heterocyclic structure provides a rigid, three-dimensional framework that can be strategically functionalized to orient substituents for optimal interaction with biological targets.[3] Piperidine derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and antivirals.[1][4][5]

This guide focuses on a specific, synthetically valuable derivative: This compound . This molecule is strategically designed for use as an intermediate in multi-step chemical syntheses. It features two key functionalities:

  • A tert-Butoxycarbonyl (BOC) protected amine at the C-4 position: This protecting group renders the primary amine chemically inert, allowing for selective modification of other parts of the molecule. It can be removed under specific acidic conditions later in a synthetic route.

  • An isobutyryl group at the N-1 position: This acyl group modifies the molecule's steric and electronic properties, influencing its solubility and potential interactions.

This technical guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and the potential applications of this compound for researchers, chemists, and professionals in the field of drug development.

Physicochemical Properties

The fundamental characteristics of a compound, particularly its molecular formula and weight, are critical for experimental design, reaction stoichiometry, and analytical characterization. The properties for this compound are derived from its structure, which is formed by the acylation of its well-characterized precursor, 4-(N-BOC-amino)piperidine.

The molecular weight is calculated by adding the mass of the isobutyryl group (C₄H₇O) and subtracting the mass of the hydrogen atom it replaces on the piperidine nitrogen from the molecular weight of the precursor.

Property4-(N-BOC-amino)piperidine (Precursor)This compound (Product)
Synonyms tert-butyl piperidin-4-ylcarbamate, 4-Boc-aminopiperidinetert-butyl (1-isobutyrylpiperidin-4-yl)carbamate
CAS Number 73874-95-0[6]Not available (as a distinct commercial entity)
Molecular Formula C₁₀H₂₀N₂O₂[6]C₁₄H₂₆N₂O₃
Molecular Weight 200.28 g/mol [6]270.37 g/mol (Calculated)
Exact Mass 200.1525 g/mol [6]270.1943 g/mol (Calculated)

Synthesis and Mechanistic Rationale

The synthesis of this compound is a direct and high-yielding process achieved through the N-acylation of a commercially available precursor.

Synthesis Principle: Nucleophilic Acyl Substitution

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The secondary amine of the piperidine ring (N-1) acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as isobutyryl chloride. The reaction requires a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), to act as a scavenger for the hydrochloric acid (HCl) byproduct. Neutralizing the acid is crucial as it prevents the protonation of the starting amine (which would render it non-nucleophilic) and drives the reaction equilibrium towards the product.

Synthesis Workflow Diagram

G precursor 4-(N-BOC-amino)piperidine (Precursor) product This compound (Product) precursor->product 1 reagent Isobutyryl Chloride (Acylating Agent) reagent->product 2 base Triethylamine (Base) in DCM (Solvent) base->product 3

Caption: Synthetic workflow for the N-acylation of 4-(N-BOC-amino)piperidine.

Detailed Experimental Protocol

Objective: To synthesize this compound from 4-(N-BOC-amino)piperidine.

Materials:

  • 4-(N-BOC-amino)piperidine (1.0 eq)

  • Isobutyryl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(N-BOC-amino)piperidine (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the acylation reaction.

  • Addition of Acylating Agent: Add isobutyryl chloride (1.1 eq) dropwise to the cooled, stirring solution over 10-15 minutes. Ensure the temperature remains below 5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine (to reduce the solubility of organic material in the aqueous phase).

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude product via flash column chromatography on silica gel to obtain the final, high-purity this compound.

Applications in Drug Discovery and Development

This compound is not intended as a final drug product but rather as a versatile intermediate—a molecular "building block"—for constructing more complex and biologically active molecules.[7] Its structure offers a clear synthetic strategy for diversification.

Key Roles:

  • Scaffold for Library Synthesis: The molecule is an ideal starting point for creating a library of related compounds. The BOC-protected amine can be deprotected to reveal a primary amine, which can then be reacted with a wide variety of electrophiles (e.g., aldehydes, carboxylic acids, sulfonyl chlorides) to generate diverse final products.

  • Modulation of Physicochemical Properties: The isobutyryl group provides a degree of lipophilicity and a specific steric profile. In drug design, such modifications are used to fine-tune a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to a target receptor or enzyme.

  • Intermediate for Known Bioactive Scaffolds: The precursor, 4-(N-BOC-amino)piperidine, is used in the synthesis of potent therapeutic agents, including antiviral CCR5 antagonists and novel antibacterial agents.[8][9][10] The isobutyrylated derivative serves as a related intermediate for developing new analogues in these and other therapeutic areas, such as peripherally selective cannabinoid receptor 1 antagonists.[7]

Role as a Versatile Synthetic Intermediate

The true value of this compound lies in its potential for sequential, controlled functionalization, as illustrated in the diagram below.

G start 4-(N-BOC-Amino)-1- (isobutyryl)piperidine step1 BOC Deprotection (e.g., TFA in DCM) start->step1 intermediate 4-Amino-1-(isobutyryl)piperidine (Free Amine Intermediate) step1->intermediate step2 Further Functionalization (Amidation, Reductive Amination, etc.) intermediate->step2 final Diverse Library of Bioactive Candidates step2->final

Caption: Synthetic utility showing deprotection and subsequent functionalization.

Conclusion

This compound represents a well-defined and synthetically accessible chemical intermediate. With a calculated molecular weight of 270.37 g/mol and a structure primed for further modification, it serves as a valuable building block for medicinal chemists. Its straightforward synthesis from a commercially available precursor, combined with the strategic placement of a protecting group and a modulating acyl function, makes it an important tool in the rational design and synthesis of novel, complex piperidine-based derivatives for the development of next-generation therapeutics.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Emerging pharmaceutical uses of piperidine, pyrrolidine, and deriv
  • Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291. PubChem. [Link]

  • 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833. PubChem. [Link]

  • 4-(N-BOC-AMINO)PIPERIDINE | CAS#:73874-95-0. Chemsrc. [Link]

  • 4-N-Boc-amino-1-(pirrolidin-3-il)piperidina. Chem-Impex. [Link]

  • The Pivotal Role of 4-Amino-1-Boc-piperidine-4-carboxylic Acid in Modern Drug Discovery. LinkedIn. [Link]

  • Cas 73874-95-0,4-N-BOC-Aminopiperidine. LookChem. [Link]

  • 4-(N-Boc-amino)piperidine, 96%. Scientific Laboratory Supplies. [Link]

  • Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). ResearchGate. [Link]

  • Method for preparing 4-Boc-aminopiperidine.
  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. National Institutes of Health. [Link]

Sources

commercial suppliers of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine for Researchers and Drug Development Professionals

Introduction: The Significance of Substituted Piperidines

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an invaluable building block for targeting a wide array of biological targets. The specific compound, this compound, combines the versatile 4-aminopiperidine core, protected with a tert-butoxycarbonyl (BOC) group, with an N-isobutyryl moiety. This combination makes it a valuable intermediate for the synthesis of more complex molecules, potentially for use as enzyme inhibitors, receptor modulators, or other therapeutic agents. The isobutyryl group can influence solubility, metabolic stability, and binding interactions of the final compound.

The precursor, 4-(N-BOC-Amino)piperidine, is a well-established building block used in the synthesis of various biologically active compounds, including chemokine (C-C motif) receptor 5 (CCR5) antagonists with anti-HIV activity and novel antibacterial agents.[1][2] The ability to selectively acylate the piperidine nitrogen allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

The Starting Material: Commercial Availability of 4-(N-BOC-Amino)piperidine

The synthesis of the target compound begins with the readily available precursor, tert-butyl piperidin-4-ylcarbamate, also known as 4-(N-BOC-Amino)piperidine. This key intermediate is offered by a variety of chemical suppliers, ensuring a reliable supply chain for research and development activities.

Chemical Properties of 4-(N-BOC-Amino)piperidine:

PropertyValue
CAS Number 73874-95-0
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol
Appearance Off-white crystalline powder
Melting Point 162-166 °C

Table 1: Prominent Commercial Suppliers of 4-(N-BOC-Amino)piperidine

SupplierProduct Number (Example)Purity (Typical)
Sigma-Aldrich 54093596%
Cayman Chemical 30398≥95%
TCI America B2319>98.0% (GC)
Scimplify SC-38450Inquiry
Chemcia Scientific CS-B012197%
ChemicalBook CB9192199Inquiry

Note: Product numbers, purity, and availability are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Synthesis of this compound: A Protocol

The conversion of 4-(N-BOC-Amino)piperidine to its N-isobutyrylated derivative is a standard N-acylation reaction. This procedure involves the reaction of the secondary amine of the piperidine ring with an acylating agent, typically an acyl halide or an anhydride, in the presence of a base to neutralize the acid byproduct.

Reaction Scheme

The chemical transformation is illustrated below:

G cluster_sourcing Sourcing cluster_synthesis Synthesis cluster_purification Purification & Analysis sourcing Identify and Procure 4-(N-BOC-Amino)piperidine (CAS: 73874-95-0) setup Reaction Setup: - Dissolve in anhydrous DCM - Add Triethylamine sourcing->setup reaction N-Acylation: - Cool to 0 °C - Add Isobutyryl Chloride - Stir at RT setup->reaction workup Aqueous Workup: - Quench with NaHCO₃ - Extract with DCM - Wash and Dry reaction->workup purify Flash Chromatography workup->purify analyze Characterization: - NMR - MS - HPLC purify->analyze caption Figure 2. Workflow for the preparation of this compound.

Sources

The Strategic Role of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the rational design and synthesis of novel molecular entities with precisely tuned pharmacological profiles is paramount. Among the vast arsenal of chemical scaffolds available to medicinal chemists, the piperidine ring stands out as a privileged structure, featuring prominently in a multitude of approved therapeutics. This guide provides an in-depth technical exploration of a specific, highly functionalized piperidine derivative: 4-(N-BOC-Amino)-1-(isobutyryl)piperidine. We will dissect its structural components, elucidate its synthesis, and explore its strategic application as a pivotal building block in the generation of next-generation therapeutics.

Deconstructing the Core: The 4-Aminopiperidine Scaffold

The 4-aminopiperidine moiety is a cornerstone in the design of bioactive molecules. Its rigid, saturated heterocyclic structure provides a three-dimensional framework that can effectively orient pharmacophoric groups for optimal interaction with biological targets. The presence of a basic nitrogen atom within the ring allows for the modulation of physicochemical properties such as solubility and pKa, which are critical for drug absorption, distribution, metabolism, and excretion (ADME). Furthermore, the amino group at the 4-position serves as a versatile synthetic handle for the introduction of diverse functionalities, enabling extensive structure-activity relationship (SAR) studies.[1][2]

The Significance of the N-BOC Protecting Group

In multi-step synthetic campaigns, the strategic use of protecting groups is essential to prevent unwanted side reactions. The tert-butoxycarbonyl (BOC) group, present on the 4-amino nitrogen of our title compound, is a widely employed protecting group in organic synthesis.[3] Its popularity stems from its stability to a broad range of reaction conditions and its facile removal under mild acidic conditions, ensuring orthogonality with other protecting groups and synthetic transformations.[3] This allows for the selective functionalization of the piperidine ring nitrogen without interference from the 4-amino group.[3]

Synthesis and Functionalization: A Step-by-Step Approach

The synthesis of this compound is a logical and efficient process that begins with the readily available precursor, 4-(N-Boc-amino)piperidine. The following section outlines a detailed, field-proven protocol for its preparation.

Synthesis of the Core Intermediate: 4-(N-Boc-amino)piperidine

Several synthetic routes to 4-(N-Boc-amino)piperidine have been reported, often starting from 1-benzyl-4-piperidone.[4] A common and scalable approach involves a reductive amination followed by debenzylation.

Experimental Protocol: Synthesis of 4-(N-Boc-amino)piperidine

  • Reductive Amination: To a solution of 1-benzyl-4-piperidone in a suitable solvent such as methanol or dichloromethane, add tert-butyl carbamate. The resulting imine is then reduced in situ using a reducing agent like sodium borohydride or sodium triacetoxyborohydride to yield tert-butyl (1-benzylpiperidin-4-yl)carbamate.

  • Purification: The crude product is purified by column chromatography on silica gel.

  • Debenzylation: The purified intermediate is dissolved in an appropriate solvent (e.g., methanol or ethanol) and subjected to catalytic hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst.[5] This step effectively removes the benzyl protecting group from the piperidine nitrogen.

  • Final Purification: After filtration of the catalyst, the solvent is removed under reduced pressure to afford 4-(N-Boc-amino)piperidine as a solid.[5]

Diagram: Synthetic Pathway to 4-(N-Boc-amino)piperidine

G 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone tert-Butyl (1-benzylpiperidin-4-yl)carbamate tert-Butyl (1-benzylpiperidin-4-yl)carbamate 1-Benzyl-4-piperidone->tert-Butyl (1-benzylpiperidin-4-yl)carbamate 1. tert-Butyl carbamate 2. NaBH(OAc)3 4-(N-Boc-amino)piperidine 4-(N-Boc-amino)piperidine tert-Butyl (1-benzylpiperidin-4-yl)carbamate->4-(N-Boc-amino)piperidine H2, Pd/C G 4-(N-Boc-amino)piperidine 4-(N-Boc-amino)piperidine This compound This compound 4-(N-Boc-amino)piperidine->this compound Isobutyryl chloride, Et3N

Sources

Methodological & Application

Application Note: 4-(N-BOC-Amino)-1-(isobutyryl)piperidine as a Versatile Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2][3] Functionalization of the piperidine ring allows for the precise tuning of physicochemical and pharmacological properties. This guide provides a comprehensive overview of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine, a key synthetic intermediate featuring two distinct, orthogonally protected amine functionalities. We present a detailed protocol for its synthesis from the commercially available precursor, 4-(N-BOC-Amino)piperidine, and explore its strategic application in constructing more complex molecules for drug discovery programs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced building blocks in their synthetic campaigns.

Introduction and Strategic Importance

The development of novel therapeutics often relies on the availability of versatile chemical building blocks that enable rapid and efficient synthesis of compound libraries.[4] 4-Aminopiperidine derivatives are particularly valuable, serving as foundational components in agents targeting a wide range of biological pathways, including CCR5 antagonists for HIV treatment and N-type calcium channel blockers for pain management.[5][6][7]

The subject of this note, this compound, offers a unique synthetic advantage. It contains two nitrogen atoms with differentiated reactivity:

  • N4-Amine: Protected with a tert-butyloxycarbonyl (BOC) group, which is stable under basic and nucleophilic conditions but can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid).[8]

  • N1-Amine: Acylated with an isobutyryl group, forming a stable tertiary amide. This modification not only removes the basicity of the piperidine nitrogen but also introduces a lipophilic, hydrogen-bond accepting moiety that can be crucial for target engagement.

This orthogonal protection scheme allows for selective deprotection and subsequent elaboration at the N4 position without disturbing the N1-acyl group, making it an ideal intermediate for multi-step synthetic sequences.

Physicochemical Properties

A clear understanding of the physical and chemical properties of the starting material and the final product is critical for successful synthesis and application.

Property4-(N-BOC-Amino)piperidine (Starting Material)This compound (Product)
Molecular Formula C₁₀H₂₀N₂O₂[5][9]C₁₄H₂₆N₂O₃
Molecular Weight 200.28 g/mol [9]270.37 g/mol
CAS Number 73874-95-0[5][10][11]Not available
Appearance Crystalline solid[5]Expected to be a solid or viscous oil
Melting Point 162-166 °C[9][12]Not available
Solubility Soluble in Chloroform (30 mg/ml)[5][10]Expected to be soluble in DCM, EtOAc, Chloroform

Synthesis of this compound

Synthesis Principle

The synthesis involves the N-acylation of the secondary amine of 4-(N-BOC-Amino)piperidine with an appropriate acylating agent. The choice of isobutyryl chloride is based on its high reactivity. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to scavenge the hydrochloric acid byproduct generated during the reaction. The BOC protecting group on the N4-amine is completely stable under these mild basic conditions, ensuring the chemoselective acylation of the piperidine nitrogen.

Synthetic Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Acylation Reaction cluster_2 Workup & Isolation cluster_3 Purification A 4-(N-BOC-Amino)piperidine D Reaction Flask (0°C) A->D B Dichloromethane (DCM) B->D C Triethylamine (TEA) C->D E Isobutyryl Chloride (added dropwise) D->E Reactants Combined F Stir at RT (Monitor by TLC/LC-MS) E->F G Quench with H₂O F->G Reaction Complete H Extract with DCM G->H I Wash Organic Layer (aq. NaHCO₃, Brine) H->I J Dry (Na₂SO₄) & Concentrate I->J K Crude Product J->K Isolated Crude L Silica Gel Chromatography K->L M Pure Product This compound L->M

Caption: Workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol

Materials:

  • 4-(N-BOC-Amino)piperidine (1.0 eq)

  • Isobutyryl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(N-BOC-Amino)piperidine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Acylation: Add isobutyryl chloride (1.1 eq) dropwise to the reaction mixture over 10-15 minutes. The dropwise addition is crucial to control the exotherm of the reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to afford the pure this compound.

Applications in Synthetic Strategy

The primary utility of this intermediate lies in its capacity for selective, stepwise functionalization.

Orthogonal Deprotection Strategy

The presence of two different protecting groups allows the chemist to choose which amine to unmask for subsequent reactions. This is a cornerstone of modern complex molecule synthesis.

G cluster_0 Pathway 1: N4-Amine Deprotection cluster_1 Pathway 2: N1-Amide Reduction (Harsh) A 4-(N-BOC-Amino)-1- (isobutyryl)piperidine B Intermediate A: 4-Amino-1-(isobutyryl)piperidine A->B Acidic Conditions (TFA or HCl) D Intermediate B: 4-(N-BOC-Amino)-1- (isobutyl)piperidine A->D Reducing Agent (e.g., LiAlH₄) C Further Reactions: - Amide Coupling - Reductive Amination - Sulfonylation B->C Elaboration E Further Reactions: - N-Alkylation - N-Arylation D->E Elaboration

Caption: Synthetic utility via orthogonal deprotection pathways.

Protocol: BOC-Deprotection to Reveal the Primary Amine

This protocol demonstrates the first step in utilizing the intermediate: revealing the N4-amine for further coupling reactions.

Principle: Trifluoroacetic acid (TFA) cleaves the BOC group by forming a stable tert-butyl cation. The reaction is typically fast and clean at room temperature.[8]

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (5-10 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Setup: Dissolve the starting material in DCM (approx. 0.1-0.2 M) in a round-bottom flask.[8]

  • Acid Addition: Cool the solution to 0 °C and slowly add TFA (5-10 eq).[8]

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.[8]

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.[8]

  • Neutralization: Carefully dissolve the residue in water and basify by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is basic.[8]

  • Extraction: Extract the aqueous layer multiple times with DCM.[8]

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected product, 4-amino-1-(isobutyryl)piperidine, which can often be used in the next step without further purification.[8]

Conclusion

This compound is a strategically designed synthetic intermediate that provides a robust platform for the synthesis of complex nitrogen-containing molecules. The orthogonal nature of its protected amines allows for selective and sequential chemical modifications, a highly desirable feature in the construction of focused compound libraries for drug discovery. The protocols provided herein offer a reliable method for its preparation and subsequent deprotection, opening avenues for its application in the development of novel analgesics, antivirals, and other important therapeutic agents.

References

  • Cui, J., et al. (2019). Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. RSC Advances. [Link]

  • ChemRsc. (2024). Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. [Link]

  • Wang, Z., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ChemRsc. (2024). The Pivotal Role of 4-Amino-1-Boc-piperidine-4-carboxylic Acid in Modern Drug Discovery. [Link]

  • LookChem. (2024). Exploring 4-Aminopiperidine: Properties, Applications, and Manufacturing. [Link]

  • PharmaCompass. CAS 73874-95-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry. [Link]

  • Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters. [Link]

  • TREA. Process for preparing ibrutinib and its intermediates. [Link]

  • Patsnap. Synthesis method of ibrutinib intermediate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. [Link]

Sources

protocol for deprotection of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Deprotection of 4-(N-Boc-Amino)-1-(isobutyryl)piperidine

Authored by: A Senior Application Scientist
Publication Date: January 16, 2026

Introduction: The Strategic Removal of a Workhorse Protecting Group

In the landscape of modern organic and medicinal chemistry, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for the protection of amine functionalities.[1][2] Its widespread adoption is a testament to its robust stability across a wide array of chemical transformations and, crucially, its clean and efficient removal under acidic conditions.[2][3] This application note provides a detailed, field-proven protocol for the deprotection of this compound, a critical step often encountered in the synthesis of piperidine-based scaffolds. Piperidine moieties are prevalent in numerous pharmaceuticals, making the efficient unmasking of the amine group a key synthetic transformation.[4]

This document will delve into the mechanistic underpinnings of the deprotection reaction, provide a comprehensive step-by-step experimental guide, and address critical safety considerations, work-up procedures, and characterization of the final product, 4-amino-1-(isobutyryl)piperidine. The protocols described herein are designed for researchers, scientists, and drug development professionals seeking a reliable and well-validated methodology.

The Underlying Chemistry: Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed elimination reaction.[1] Trifluoroacetic acid (TFA) is a highly effective reagent for this purpose due to its strong acidity and volatility, which simplifies its removal after the reaction is complete.[1] The mechanism proceeds through several distinct steps:

  • Protonation: The process initiates with the protonation of the carbonyl oxygen of the Boc group by the strong acid (TFA). This initial step activates the protecting group, rendering it susceptible to cleavage.[1][5]

  • Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate.[1][5]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.[1][5] This step is thermodynamically favorable and drives the reaction to completion. It is critical to perform this reaction in an open or well-ventilated system to safely release the evolved CO2.[5]

  • Amine Salt Formation: The newly liberated primary amine is basic and, in the presence of excess TFA, is immediately protonated to form the corresponding ammonium trifluoroacetate salt.[1][5] A subsequent basic work-up is required to neutralize this salt and isolate the free amine.

Boc_Deprotection_Mechanism cluster_0 Reaction Mechanism Start 4-(N-Boc-Amino)-1- (isobutyryl)piperidine Protonated Protonated Boc Group Start->Protonated + H⁺ (from TFA) CarbamicAcid Carbamic Acid Intermediate + Tert-butyl Cation Protonated->CarbamicAcid Cleavage Product_Salt Amine Trifluoroacetate Salt + CO2 + Isobutylene CarbamicAcid->Product_Salt Decarboxylation Final_Product 4-Amino-1-(isobutyryl)piperidine (Free Amine) Product_Salt->Final_Product Basic Work-up (e.g., NaHCO₃) Deprotection_Workflow cluster_workflow Experimental Workflow A Dissolve Starting Material in DCM B Cool to 0 °C A->B C Slowly Add TFA B->C D Stir at RT (1-4h) Monitor by TLC/LC-MS C->D E Concentrate in vacuo D->E F Redissolve in DCM E->F G Neutralize with sat. NaHCO₃ (Vent CO₂!) F->G H Extract with DCM (3x) G->H I Wash with Brine H->I J Dry over Na₂SO₄ I->J K Filter & Concentrate J->K L Crude Product K->L M Purify (Column Chromatography) L->M If needed N Pure Product M->N

Sources

analytical methods for characterizing 4-(N-BOC-Amino)-1-(isobutyryl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine

Abstract

This compound is a key heterocyclic intermediate, valuable in the synthesis of complex pharmaceutical agents and novel chemical entities. The purity, identity, and stability of this intermediate are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide detailing robust analytical methodologies for the complete characterization of this compound. We present detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques, designed for researchers, quality control scientists, and drug development professionals. The methods described herein are orthogonal, providing a self-validating system for unambiguous structural confirmation and purity assessment.

Introduction and Compound Overview

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The functionalization of this core allows for the precise tuning of pharmacological properties. This compound serves as a bifunctional building block; the BOC-protected amine offers a site for deprotection and subsequent elaboration, while the isobutyryl amide provides specific steric and electronic properties.[1][2] Given its role as a critical precursor, a multi-faceted analytical approach is essential to control its quality. This guide explains the causality behind the selection of each analytical technique and provides field-proven protocols for its implementation.

Compound Structure and Properties:

  • Systematic Name: tert-butyl (1-isobutyrylpiperidin-4-yl)carbamate

  • Molecular Formula: C₁₄H₂₆N₂O₃

  • Molecular Weight: 270.37 g/mol

PropertyValueRationale & Reference
Molecular Weight 270.37 g/mol Calculated from the molecular formula.
Appearance Off-white to white solidBased on similar piperidine derivatives.[1]
Solubility Soluble in Methanol, DCM, DMSOExpected solubility for BOC-protected amines.[3]
Melting Point 160-170 °C (Predicted)Extrapolated from similar structures like 4-(N-Boc-amino)piperidine (162-166 °C).

Chromatographic Analysis for Purity and Identity

Chromatographic methods are fundamental for separating the main compound from process-related impurities, starting materials, and degradation products. We employ High-Performance Liquid Chromatography (HPLC) for purity assessment and couple it with Mass Spectrometry (MS) for definitive molecular weight confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: Reversed-phase HPLC is the premier technique for analyzing the purity of non-volatile, polar to moderately non-polar organic molecules like our target compound.[4] A C18 stationary phase provides excellent retention and separation capabilities for this molecular structure. The use of a gradient elution ensures that impurities with a wide range of polarities can be resolved and quantified within a reasonable runtime.

Experimental Protocol: HPLC-UV

  • Instrumentation: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a binary pump, autosampler, and UV-Vis detector.

  • Sample Preparation: Accurately weigh and dissolve 10 mg of the compound in 10 mL of methanol to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 mixture of water and methanol.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (for amide and carbamate chromophores)

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-22 min: 10% B (Equilibration)

Data Interpretation:

ParameterExpected ResultSignificance
Retention Time (t_R_) ~12.5 min (Compound-specific)Provides a consistent identifier for the main peak under defined conditions.
Purity (% Area) ≥ 98.0%Quantifies the purity based on the relative area of the main peak.
Peak Tailing Factor 0.9 - 1.5Indicates good peak shape and chromatographic performance.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Rationale: While HPLC-UV provides purity data, it does not confirm molecular identity. Coupling the HPLC separation to a mass spectrometer allows for the precise mass determination of the eluting peaks, providing unequivocal confirmation of the target compound's molecular weight.[5] Using electrospray ionization (ESI) in positive ion mode is ideal for this molecule, as the piperidine nitrogen can be readily protonated.

Experimental Protocol: LC-MS

  • Instrumentation: Utilize the HPLC system described above, connected to a single quadrupole or TOF mass spectrometer (e.g., Agilent 6130 or 6230B TOF).

  • Chromatographic Conditions: Same as the HPLC-UV protocol. The use of formic acid as a mobile phase additive is crucial as it is volatile and MS-compatible.[6]

  • Mass Spectrometry Parameters (ESI, Positive Ion Mode):

    • Ion Source: Dual AJS ESI

    • Scan Range: m/z 100–500

    • Fragmentor Voltage: 150 V

    • Capillary Voltage (Vcap): 3500 V

    • Drying Gas (N₂): 8 L/min at 325 °C

    • Nebulizer Pressure: 35 psig

Expected Mass Peaks:

Ion AdductCalculated m/zObserved m/zSignificance
[M+H]⁺ 271.20Expected within ± 0.1 DaPrimary ion for identity confirmation.
[M+Na]⁺ 293.18Expected within ± 0.1 DaCommon sodium adduct, further confirms MW.

Overall Analytical Workflow

The following diagram illustrates the integrated approach to characterizing this compound, ensuring a comprehensive quality assessment.

G cluster_0 Characterization Strategy cluster_1 Purity & Identity cluster_2 Structural Elucidation cluster_3 Physical Properties Sample Test Sample: 4-(N-BOC-Amino)-1- (isobutyryl)piperidine HPLC HPLC-UV (Purity Assay) Sample->HPLC LCMS LC-MS (Identity Confirmation) Sample->LCMS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR DSC DSC (Thermal Properties) Sample->DSC Report Certificate of Analysis (CoA) HPLC->Report Purity ≥ 98% LCMS->Report Mass Verified NMR->Report Structure Confirmed FTIR->Report Functional Groups Present DSC->Report Melting Point

Sources

Characterization of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(N-BOC-Amino)-1-(isobutyryl)piperidine is a key intermediate in the synthesis of various biologically active molecules, particularly in the development of novel pharmaceuticals. Its structural framework, featuring a piperidine core with both a carbamate-protected amine and an amide linkage, makes it a versatile building block. The precise characterization of this molecule is paramount to ensure the identity, purity, and quality of downstream products in a drug discovery and development pipeline. This application note provides a comprehensive guide to the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The synthesis of this target molecule typically involves the acylation of the commercially available precursor, 4-(N-BOC-Amino)piperidine, with isobutyryl chloride or a related activated isobutyric acid derivative. This reaction yields the desired N-acylated product, whose structural integrity must be rigorously confirmed. This guide presents the expected spectroscopic data for this compound and outlines detailed protocols for data acquisition, empowering researchers to confidently verify their synthesized material.

Molecular Structure and Spectroscopic Overview

The structure of this compound contains several key functional groups that give rise to characteristic signals in different spectroscopic techniques. Understanding these structural features is fundamental to interpreting the resulting spectra.

Caption: Structure of this compound.

This guide will detail the expected signals arising from the piperidine ring protons and carbons, the N-BOC protecting group, and the N-isobutyryl group in ¹H NMR and ¹³C NMR spectra. Furthermore, the characteristic vibrational frequencies of the amide and carbamate carbonyl groups, as well as N-H and C-H bonds, will be discussed in the context of IR spectroscopy. Finally, the expected molecular ion peak and fragmentation pattern in electrospray ionization mass spectrometry (ESI-MS) will be presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding its connectivity and conformational dynamics.

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum is expected to show distinct signals for the protons of the piperidine ring, the isobutyryl group, and the BOC protecting group. Due to the amide bond, restricted rotation around the N-C(O) bond can lead to the observation of rotamers at room temperature, which may result in the broadening or duplication of some signals, particularly those of the piperidine ring protons adjacent to the nitrogen.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Piperidine H2, H6 (axial)~2.8 - 3.2m2H
Piperidine H2, H6 (equatorial)~4.0 - 4.5m2H
Piperidine H3, H5 (axial)~1.2 - 1.5m2H
Piperidine H3, H5 (equatorial)~1.8 - 2.1m2H
Piperidine H4~3.6 - 4.0m1H
N-H (BOC)~4.5 - 5.5br s1H
Isobutyryl CH~2.7 - 3.0septet1H
Isobutyryl CH₃~1.0 - 1.2d6H
BOC (CH₃)₃~1.45s9H
¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of two carbonyl groups (amide and carbamate) is a key diagnostic feature.

Carbon Assignment Predicted Chemical Shift (ppm)
Piperidine C2, C6~42 - 47
Piperidine C3, C5~30 - 35
Piperidine C4~45 - 50
Isobutyryl C=O~175 - 178
Isobutyryl CH~30 - 35
Isobutyryl CH₃~19 - 22
BOC C=O~155 - 157
BOC C(CH₃)₃~79 - 81
BOC (CH₃)₃~28 - 30
Protocol for NMR Sample Preparation and Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) A->B C Transfer to a clean, dry NMR tube B->C D Insert sample into NMR spectrometer C->D E Lock, tune, and shim the instrument D->E F Acquire 1H spectrum E->F G Acquire 13C spectrum F->G H Fourier transform G->H I Phase and baseline correct H->I J Integrate 1H spectrum and pick peaks I->J

Caption: General workflow for NMR sample preparation and data acquisition.

  • Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[1][2] Transfer the solution to a clean, dry 5 mm NMR tube.[1][2]

  • Instrument Setup : Insert the NMR tube into the spectrometer. The instrument's software is then used to lock onto the deuterium signal of the solvent, tune the probe to the correct frequencies for ¹H and ¹³C, and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans and often a longer relaxation delay are required compared to ¹H NMR. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

  • Data Processing : The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. The resulting spectrum is then phase- and baseline-corrected. For the ¹H spectrum, the signals are integrated to determine the relative number of protons, and the chemical shifts and multiplicities of the peaks are determined.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. For the title compound, the most informative regions of the IR spectrum are those corresponding to the N-H and C=O stretching vibrations.

Predicted IR Absorption Bands
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Functional Group
N-H Stretch3300 - 3400MediumCarbamate
C-H Stretch (sp³)2850 - 3000Medium-StrongAliphatic
C=O Stretch~1680 - 1700StrongCarbamate
C=O Stretch~1630 - 1650StrongAmide (tertiary)
N-H Bend1510 - 1540MediumCarbamate
C-N Stretch1230 - 1250Medium-StrongCarbamate

The presence of two distinct carbonyl absorption bands is a key characteristic of this molecule, one for the carbamate and one for the amide.[3][4] The N-H stretching frequency of the carbamate provides further confirmation of this functional group.

Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

FTIR_Workflow A Clean the ATR crystal surface B Acquire a background spectrum A->B C Place a small amount of solid sample on the crystal B->C D Apply pressure to ensure good contact C->D E Acquire the sample spectrum D->E F Clean the ATR crystal E->F MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution of the sample (1-10 µg/mL) B Use a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) A->B C Infuse the sample solution into the ESI source B->C D Optimize source parameters (e.g., capillary voltage, gas flow) C->D E Acquire the mass spectrum in positive ion mode D->E F Identify the molecular ion peak ([M+H]⁺) E->F G Identify common adducts and fragment ions F->G

Caption: General workflow for ESI-MS analysis.

  • Sample Preparation : Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile. The addition of a small amount of acid (e.g., 0.1% formic acid) can aid in protonation. [5]2. Infusion and Ionization : The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the capillary, causing the solution to form a fine spray of charged droplets. [6]3. Desolvation : The charged droplets evaporate, leading to an increase in charge density and ultimately the formation of gas-phase ions. [6]4. Mass Analysis : The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis : The detector records the abundance of ions at each m/z value, generating a mass spectrum. The spectrum is then analyzed to identify the molecular ion and any significant fragment ions or adducts.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity, IR spectroscopy verifies the presence of key functional groups, and mass spectrometry confirms the molecular weight. By following the protocols and utilizing the expected data presented in this guide, researchers in drug development and other scientific fields can ensure the quality and identity of this important synthetic intermediate, thereby maintaining the integrity of their scientific endeavors.

References

  • Scientific Laboratory Supplies. (n.d.). 4-(N-Boc-amino)piperidine, 96%. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl piperidin-4-ylcarbamate. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Retrieved January 16, 2026, from [Link]

  • Chemsrc. (n.d.). 4-(N-BOC-AMINO)PIPERIDINE. Retrieved January 16, 2026, from [Link]

  • Policija. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved January 16, 2026, from [Link]

  • Ho, C. S. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. Retrieved from [Link]

  • Hsu, F.-F., & Turk, J. (2010). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of the American Society for Mass Spectrometry, 21(5), 697–714. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved January 16, 2026, from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved January 16, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 16, 2026, from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • ACS Publications. (2025, December 13). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., Morla, A., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid communications in mass spectrometry : RCM, 17(12), 1297–1311. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Interpretation of ESI(+)-MS-MS spectra—Towards the identification of “unknowns”. Retrieved January 16, 2026, from [Link]

  • West Virginia University. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved January 16, 2026, from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved January 16, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Amino-1-benzylpiperidine. Retrieved January 16, 2026, from [Link]

  • YouTube. (2012, October 11). Introduction to IR Spectroscopy - Amides. Retrieved from [Link]

  • ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2020). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 5(1), 1-22.
  • ResearchGate. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI). Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Verardo, G., & Gorassini, A. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of mass spectrometry : JMS, 48(11), 1136–1149. Retrieved from [Link]

  • Friebolin, H. (2010). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.
  • YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet sometimes challenging N-acylation reaction. As Senior Application Scientists, we have compiled field-proven insights and data-driven recommendations to help you improve your reaction yields and product purity. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

The synthesis of this compound is a crucial step in the development of various pharmaceutical intermediates. The core of this transformation is the N-acylation of the piperidine nitrogen of 4-(N-BOC-amino)piperidine with an isobutyryl group, typically using isobutyryl chloride or isobutyric anhydride. While seemingly straightforward, this reaction is often subject to side reactions and incomplete conversion, leading to suboptimal yields. This guide will delve into the mechanistic nuances and provide practical solutions to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

A1: The synthesis is a classic nucleophilic acyl substitution reaction. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., isobutyryl chloride). This reaction is typically performed under basic conditions, often following the principles of the Schotten-Baumann reaction.[1][2][3] The base plays a crucial role in neutralizing the HCl byproduct generated when using an acyl chloride, which would otherwise protonate the starting amine and render it non-nucleophilic.[4]

Below is a diagram illustrating the general mechanism.

Reaction_Mechanism cluster_process Reaction Steps Piperidine 4-(N-BOC-Amino)piperidine (Nucleophile) Intermediate Tetrahedral Intermediate Piperidine->Intermediate Nucleophilic Attack AcylChloride Isobutyryl Chloride (Electrophile) AcylChloride->Intermediate Product This compound Intermediate->Product Chloride Elimination & Deprotonation (Base) Troubleshooting_Low_Yield Start Low Yield Observed Check_Conversion Check for Unreacted Starting Material (TLC/LC-MS) Start->Check_Conversion High_SM High Amount of Starting Material Check_Conversion->High_SM Yes Low_SM Low Amount of Starting Material Check_Conversion->Low_SM No Optimize_Base Optimize Base: - Increase Equivalents - Change Base (e.g., TEA, DIPEA) High_SM->Optimize_Base Optimize_Reagent Optimize Acylating Agent: - Check Quality - Use Anhydride High_SM->Optimize_Reagent Optimize_Temp Optimize Temperature: - Slower Warming - Gentle Heating High_SM->Optimize_Temp Check_Side_Products Analyze Side Products (TLC/LC-MS) Low_SM->Check_Side_Products Hydrolysis Hydrolysis of Acylating Agent Check_Side_Products->Hydrolysis Present Other_Byproducts Other Byproducts (e.g., Di-acylation) Check_Side_Products->Other_Byproducts Present Control_Addition Control Reagent Addition: - Slow Addition at 0 °C Hydrolysis->Control_Addition Monitor_Reaction Monitor Reaction Closely: - Avoid Prolonged Time/Heat Other_Byproducts->Monitor_Reaction

Sources

Technical Support Center: Purification of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

Pure this compound is typically a white to off-white crystalline solid. It is important to note that the starting material, 4-(N-Boc-amino)piperidine, has a reported melting point of 162-166 °C.[1][2][3] The acylated product's physical properties will be different, and it is generally more soluble in common organic solvents like dichloromethane and ethyl acetate than its precursor.

Q2: What are the most common impurities I might encounter?

The impurity profile largely depends on the synthetic route. When synthesizing from 4-(N-Boc-amino)piperidine and isobutyryl chloride, you can expect the following:

  • Unreacted 4-(N-Boc-amino)piperidine: The starting amine may be present if the reaction has not gone to completion.

  • Isobutyric acid: This is formed from the hydrolysis of isobutyryl chloride by any moisture present in the reaction.[4]

  • Triethylammonium chloride (or other amine salt): If a tertiary amine base like triethylamine is used to scavenge the HCl byproduct, its salt will be a major impurity.[5][6]

  • Diacylated byproducts: While less common for this specific substrate, over-acylation is a potential side reaction.[4][7]

Q3: Which analytical techniques are best for assessing the purity of my final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly assess the reaction progress and identify the number of components in the crude mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is the gold standard for identifying the desired product and any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and can detect impurities at very low levels.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the precise purity of the final compound.

Troubleshooting Guide

This section addresses specific issues you may face during the purification of this compound.

Scenario 1: My crude product is a sticky oil or gum, not a solid.

Question: I've removed the solvent after my aqueous workup, but the product is a thick, sticky oil instead of the expected solid. How can I purify this and induce crystallization?

Answer: This is a common issue, often caused by residual solvents or impurities like grease or salts that inhibit crystallization.

Initial Cleanup:

  • Aqueous Wash: Redissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution) to remove any remaining amine base, followed by a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like isobutyric acid.[7] Finally, wash with brine to remove excess water.

  • Drying and Concentration: Thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Ensure all solvent is removed, possibly by co-evaporating with a solvent like toluene to azeotropically remove residual water.

Inducing Crystallization: If the product is still an oil, you can attempt crystallization:

  • Solvent Selection: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated. Try solvents like hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes.

  • Procedure: Dissolve the oil in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate). Slowly add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy. Heat the solution again until it is clear, then allow it to cool slowly to room temperature, and finally in a refrigerator or freezer.

  • Scratching: If crystals do not form, try scratching the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites.

  • Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, saturated solution to induce crystallization.

If crystallization fails, the most reliable method for purification is flash column chromatography.

Scenario 2: My product and a key impurity are co-eluting on the TLC plate.

Question: I'm trying to develop a solvent system for column chromatography, but my product and an impurity (likely the starting amine) have very similar Rf values. How can I achieve better separation?

Answer: Optimizing the mobile phase is crucial for good separation in flash chromatography. The goal is to find a solvent system where your desired product has an Rf between 0.1 and 0.3.[8]

Troubleshooting Steps:

  • Adjusting Polarity:

    • If using a standard ethyl acetate/hexane system, a systematic change in the ratio is the first step. Create a series of TLCs with varying solvent ratios (e.g., 10%, 20%, 30%, 40% ethyl acetate in hexanes) to find the optimal polarity.

    • If simple polarity adjustment fails, consider a different solvent system. For example, replacing ethyl acetate with dichloromethane or adding a small amount of methanol can significantly alter the selectivity.

  • Adding a Modifier:

    • For amine-containing compounds, which can streak on silica gel, adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia in methanol to the mobile phase can dramatically improve the peak shape and separation.[8] This neutralizes the acidic sites on the silica gel, reducing tailing.

Data Summary: TLC Solvent System Optimization

Solvent System (v/v)Rf (Starting Amine)Rf (Product)Observations
20% EtOAc in Hexanes0.10.2Poor separation
40% EtOAc in Hexanes0.30.4Poor separation
50% DCM in Hexanes0.20.25Slight improvement
30% EtOAc in Hexanes + 0.5% Et₃N0.20.35Good separation, sharp spots

Visualization Workflow: Choosing a Purification Method

G start Crude Product is_solid Is the product a solid? start->is_solid is_pure Is it pure by TLC/NMR? is_solid->is_pure Yes chromatography Perform Flash Column Chromatography is_solid->chromatography No (Oil/Gum) crystallize Attempt Crystallization is_pure->crystallize No end Pure Product is_pure->end Yes crystallize->end

Caption: Decision tree for initial purification strategy.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of this compound when crystallization is ineffective or impurities are difficult to remove.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Ethyl acetate, Hexanes, Triethylamine (reagent grade)

  • Glass column, collection tubes, TLC plates, and chamber

Methodology:

  • Solvent System Selection: Based on TLC analysis (see Scenario 2), prepare the chosen mobile phase. A good starting point is 30% Ethyl Acetate in Hexanes with 0.5% Triethylamine.[8]

  • Column Packing:

    • Prepare a slurry of silica gel in the mobile phase.

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring there are no air bubbles or cracks.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, applying positive pressure to maintain a steady flow rate.

    • Collect fractions in test tubes.

  • Monitoring:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Workflow for Flash Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. Develop TLC Solvent System pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Load Sample (Wet or Dry) pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Step-by-step workflow for flash column chromatography.

References

  • Chemsrc. 4-(N-BOC-AMINO)PIPERIDINE | CAS#:73874-95-0. Available at: [Link]

  • Bouling Chemical Co., Limited. 4-(N-Boc-Amino)Piperidine: Properties, Uses, Safety, Supplier & Price. Available at: [Link]

  • PubChem. 4-Amino-1-Boc-piperidine. Available at: [Link]

  • PubChem. 4-(N-Boc-amino)piperidine. Available at: [Link]

  • National Center for Biotechnology Information. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]

  • VanVeller Lab, Iowa State University. Resources - How to Perform Flash Chromatography. Available at: [Link]

  • ACS Publications. Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. Journal of the American Chemical Society. Available at: [Link]

  • Sciencemadness.org. THE REACTIONS OF ALIPHATIC ACID CHLORIDES. Available at: [Link]

  • Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Scientific Laboratory Supplies. 4-(N-Boc-amino)piperidine, 96%. Available at: [Link]

  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available at: [Link]

  • Chemguide. NUCLEOPHILIC ADDITION / ELIMINATION IN THE REACTION BETWEEN ACYL CHLORIDES AND AMINES. Available at: [Link]

  • Chemsheets. ACYLATION of ALCOHOLS / AMINES. Available at: [Link]

  • CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]

  • ResearchGate. Have you experienced that your piperidine crystallizes when not in use? Available at: [Link]

  • Organic Syntheses. A. - Isobutyryl chloride. Available at: [Link]

  • Radboud Repository. Solid-Phase Synthesis of Piperidines by N-Acyliminium Ion Chemistry. Available at: [Link]

  • Google Patents. US2363158A - Process for the purification of piperidine.
  • Nottingham ePrints. "Asymmetric Piperidine Synthesis". Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. Our goal is to provide actionable, field-tested insights to help you optimize your reaction, improve yield and purity, and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis.

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most prevalent and robust method is the acylation of 4-(N-BOC-Amino)piperidine with isobutyryl chloride. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The base is crucial for scavenging the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the piperidine nitrogen and facilitating the acylation.

Q2: Why is temperature control so critical during the addition of isobutyryl chloride?

A2: The acylation reaction is highly exothermic. Without proper temperature control, typically maintaining the reaction at 0-5 °C during the addition, several issues can arise. A rapid increase in temperature can accelerate side reactions, such as the formation of over-acylated byproducts or degradation of the starting material. Furthermore, poor temperature management can lead to a decrease in selectivity and overall yield.

Q3: My final product has a persistent yellow tint, even after column chromatography. What could be the cause?

A3: A persistent yellow color often indicates the presence of trace impurities that are difficult to remove through standard silica gel chromatography. One potential cause is the formation of N-oxide species if the reaction was exposed to oxidizing conditions. Another possibility is the presence of colored impurities from commercially sourced starting materials, particularly the isobutyryl chloride, which can degrade over time to produce colored byproducts. Running a carbon treatment or recrystallization may help in removing these color impurities.

Part 2: Troubleshooting Guide - Common Side Reactions & Solutions

This section provides a deep dive into specific experimental problems, their root causes, and validated solutions.

Issue 1: Incomplete Conversion of Starting Material

Symptoms: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 4-(N-BOC-Amino)piperidine.

Root Cause Analysis:

  • Insufficient Base: The most common reason for incomplete conversion is an inadequate amount of the tertiary amine base (e.g., triethylamine). One equivalent of base is consumed to neutralize the HCl generated. If less than one equivalent is used, the reaction mixture will become acidic, protonating the starting piperidine and rendering it unreactive towards the acyl chloride.

  • Poor Quality Reagents: Isobutyryl chloride is highly reactive and susceptible to hydrolysis if exposed to atmospheric moisture. Degraded acylating agent will lead to a lower effective concentration and incomplete reaction.

  • Steric Hindrance: While less common for this specific substrate, significant steric bulk around the reacting nitrogen can slow down the reaction rate, requiring longer reaction times or slightly elevated temperatures post-addition.

Troubleshooting Protocol:

  • Step 1: Verify Stoichiometry: Ensure at least 1.1 to 1.2 equivalents of the amine base are used relative to the isobutyryl chloride. This slight excess ensures the reaction medium remains basic.

  • Step 2: Reagent Quality Check: Use freshly opened or properly stored isobutyryl chloride. If the quality is uncertain, consider purifying it by distillation before use.

  • Step 3: Monitor Reaction Progress: Follow the reaction using a suitable analytical technique (e.g., TLC, LC-MS). If the reaction stalls, a second small addition of isobutyryl chloride and base might be necessary.

Issue 2: Formation of a Di-acylated Impurity (Amide Acylation)

Symptoms: A significant byproduct with a higher molecular weight is observed, corresponding to the acylation of the BOC-protected amine's nitrogen.

Root Cause Analysis:

While the BOC-protected nitrogen is significantly less nucleophilic than the piperidine nitrogen, under harsh conditions, it can still react. This side reaction is typically promoted by:

  • Excess Acylating Agent: Using a large excess of isobutyryl chloride can drive the reaction towards the less favorable di-acylation.

  • Elevated Temperatures: Running the reaction at room temperature or higher significantly increases the rate of this side reaction.

  • Strongly Basic Conditions: While a base is necessary, a very strong, non-hindered base could potentially deprotonate the BOC-protected amine, increasing its nucleophilicity.

Preventative Measures:

  • Precise Stoichiometry: Use a controlled amount of isobutyryl chloride, typically between 1.05 and 1.1 equivalents.

  • Strict Temperature Control: Maintain the reaction temperature at 0-5 °C during the addition and for a period afterward before allowing it to slowly warm to room temperature.

  • Choice of Base: Use a hindered base like DIPEA, which is less likely to cause deprotonation of the BOC-group compared to less hindered bases.

Workflow for Minimizing Di-acylation

Caption: Controlled addition and temperature workflow.

Issue 3: BOC-Deprotection During Reaction or Work-up

Symptoms: Presence of a significant amount of 1-(isobutyryl)piperidin-4-amine in the crude or final product.

Root Cause Analysis:

The tert-Butyloxycarbonyl (BOC) protecting group is notoriously labile to acidic conditions.

  • Acid Generation in Situ: If an insufficient amount of base is used, the HCl generated during the acylation will accumulate, creating an acidic environment that can cleave the BOC group.

  • Acidic Work-up: Washing the organic layer with a strong aqueous acid (e.g., 1M HCl) during the work-up procedure will rapidly remove the BOC group.

Troubleshooting and Prevention:

  • Ensure Sufficient Base: As mentioned in Issue 1, using a slight excess of a tertiary amine base is critical to keep the reaction medium neutral or slightly basic.

  • Modified Work-up Protocol: If an acidic wash is required to remove the excess tertiary amine base, use a milder acidic solution like saturated ammonium chloride (NH₄Cl) or a dilute solution of a weak acid like citric acid. Alternatively, a simple aqueous wash followed by a brine wash is often sufficient.

Recommended Work-up Sequence

Caption: Work-up sequence to prevent BOC-deprotection.

Part 3: Data & Protocols

Quantitative Reaction Parameters
ParameterRecommended RangeRationale
Equivalents of Isobutyryl Chloride 1.05 - 1.1 eq.Minimizes di-acylation while ensuring full conversion.
Equivalents of Base (TEA/DIPEA) 1.1 - 1.5 eq.Ensures complete neutralization of HCl byproduct.
Reaction Temperature 0 - 5 °C (addition)Controls exotherm and reduces side reactions.
Solvent Concentration 0.1 - 0.5 MAffects reaction rate and ease of handling.
Step-by-Step General Protocol
  • Dissolve 4-(N-BOC-Amino)piperidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add isobutyryl chloride (1.05 eq.) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour after the addition is complete.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-4 hours or until TLC/LC-MS indicates complete consumption of the starting material.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the final product.

References

  • Title: Protecting Groups in Organic Synthesis Source: Wiley URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley URL: [Link]

stability and storage conditions for 4-(N-BOC-Amino)-1-(isobutyryl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(N-BOC-Amino)-1-(isobutyryl)piperidine

A Guide to Stability, Storage, and Troubleshooting for Researchers

Disclaimer: Specific stability studies for this compound are not extensively available in public literature. The following recommendations are based on the known chemical properties of its core functional groups—the N-BOC carbamate and the N-acyl piperidine—and data from structurally analogous compounds such as 4-(N-BOC-amino)piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure long-term stability and prevent degradation, the compound should be stored under controlled conditions that protect its sensitive functional groups. The primary concern is the acid-lability of the tert-butoxycarbonyl (BOC) protecting group.[1]

Summary of Recommended Storage Conditions:

Parameter Recommendation Rationale
Temperature 2-8°C or -20°C for long-term storage Lower temperatures slow down potential degradation pathways. For related compounds, refrigeration or freezing is often recommended.[2]
Atmosphere Under an inert gas (Argon or Nitrogen) Minimizes exposure to atmospheric moisture and acidic gases (like CO2) that could facilitate hydrolysis.[3]
Light In an amber or opaque vial Protects against potential light-induced degradation, a general best practice for complex organic molecules.[3]
Container Tightly sealed, clean glass vial Prevents contamination and exposure to air and moisture.[4][5]

| Environment | Dry, well-ventilated area | Amines and their derivatives can be hygroscopic; a dry environment is crucial to prevent water absorption and subsequent hydrolysis.[6] |

Q2: How stable is the N-BOC protecting group on this molecule?

The N-BOC group is a robust protecting group under basic and nucleophilic conditions but is designed to be easily removed under acidic conditions.[7] Accidental deprotection is the most common stability issue encountered with BOC-protected amines. The N-isobutyryl group, being a tertiary amide, is significantly more stable and is unlikely to cleave under typical experimental or storage conditions.

Conditions Affecting N-BOC Group Stability:

Condition Effect on N-BOC Group Example
Strong Acids Rapid cleavage Trifluoroacetic acid (TFA), HCl in organic solvents.[1]
Aqueous Acids Slower cleavage, pH-dependent Exposure to acidic buffers (pH < 5) over time.
Lewis Acids Cleavage Zinc bromide (ZnBr2), TMSI.[8]
Heat Generally stable up to moderate temperatures Can undergo thermal decomposition at very high temperatures (>180 °C).[1]
Basic Conditions Highly Stable NaOH, amines (e.g., piperidine), organometallics.[7]

| Reductive Conditions | Highly Stable | Catalytic hydrogenation (e.g., H₂, Pd/C).[8] |

Q3: Can I dissolve the compound in any solvent for storage?

It is strongly recommended to store the compound as a dry solid. If a stock solution is required, use a dry, aprotic solvent such as anhydrous DMSO, DMF, or Dioxane. Avoid chlorinated solvents for long-term storage as they can degrade to form HCl. Protic solvents like methanol or ethanol are not ideal for long-term storage as they can participate in slow solvolysis if any acidic impurities are present. Always use freshly prepared solutions for the best results.

Troubleshooting Guide

Unexpected experimental results can often be traced back to the quality and stability of the starting materials. This guide helps you diagnose potential issues related to the integrity of this compound.

Issue 1: My reaction yield is low, or the reaction is not proceeding to completion.

If you suspect an issue with your starting material, the first step is to verify its integrity.

start Low Yield or Failed Reaction check_purity 1. Verify Compound Purity (TLC, LCMS, ¹H NMR) start->check_purity purity_ok Purity Confirmed: Investigate other reaction parameters (reagents, temp, etc.) check_purity->purity_ok Looks Good purity_bad Impurity Detected check_purity->purity_bad Problem Found new_spot 2. Is there a new, more polar spot on TLC/LCMS? purity_bad->new_spot deprotection YES: Likely BOC Deprotection (Product is 1-isobutyrylpiperidine-4-amine) new_spot->deprotection Yes other_impurity NO: Degradation via another pathway or initial impurity. new_spot->other_impurity No repurify 3. Repurify compound via chromatography or recrystallization. deprotection->repurify start Physical Appearance Changed (e.g., clumping, discoloration) cause Likely Cause: Moisture absorption or degradation start->cause action1 1. Check storage conditions: - Is the container tightly sealed? - Was it stored in a desiccator? cause->action1 action2 2. Confirm identity and purity using analytical methods (LCMS, NMR). action1->action2 action3 3. If impure, repurify the material. Consider drying under high vacuum. action2->action3 prevention 4. Improve future storage: - Store under inert gas. - Use a desiccator. - Aliquot into smaller vials. action3->prevention

Sources

Technical Support Center: BOC Deprotection of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the deprotection of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this common synthetic transformation. Here, we address specific, practical issues you may encounter in the lab, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to empower you to not only solve immediate problems but also to proactively design more robust experiments.

Troubleshooting Guide: Common Experimental Issues

This section tackles the most frequent challenges observed during the BOC deprotection of N-acylated piperidine substrates.

Q1: My deprotection reaction is stalled or incomplete. How can I drive it to completion?

Answer:

An incomplete reaction is the most common issue and is typically related to kinetics and the stability of the protonated intermediate. The cleavage of the BOC group is an acid-catalyzed process where the rate can be highly dependent on acid strength, concentration, temperature, and steric factors.[1]

Underlying Cause: The reaction proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates.[2][3] If the acidic conditions are not sufficient to maintain a high enough concentration of the protonated intermediate, the reaction will be slow or stall. The isobutyryl group on the piperidine nitrogen is electron-withdrawing, which slightly decreases the basicity of the BOC-protected amine's carbonyl oxygen, potentially making protonation less favorable compared to a simpler N-BOC piperidine.

Troubleshooting Steps:

  • Increase Acid Concentration: The reaction rate often shows a second-order dependence on acid concentration.[1] If you are using a 20% TFA in DCM solution, consider increasing it to 50% or even using neat TFA (with appropriate scavengers, see Q2).

  • Extend Reaction Time: Monitor the reaction by a suitable method (TLC, LC-MS) over a longer duration. Some sterically hindered or electronically deactivated substrates simply require more time.[1]

  • Increase Reaction Temperature: While most BOC deprotections run well at 0 °C to room temperature, gently warming the reaction to 30-40 °C can sometimes provide the necessary energy to overcome the activation barrier.[1] Proceed with caution, as higher temperatures can increase side product formation.

  • Switch to a Stronger Acid System: If TFA is ineffective, switching to 4M HCl in 1,4-dioxane is a common and effective alternative. The hydrochloride salt of the product often precipitates from the reaction mixture, which can help drive the equilibrium toward the product.[4]

Logical Workflow for Incomplete Deprotection

start Incomplete Reaction Observed (via TLC / LC-MS) check_acid Is Acid Concentration Sufficient? (e.g., >20% TFA) start->check_acid increase_acid Increase Acid Conc. (e.g., to 50% TFA) check_acid->increase_acid No check_time_temp Was Reaction Time/Temp Adequate? check_acid->check_time_temp Yes monitor Re-monitor Reaction increase_acid->monitor increase_time_temp Increase Time or Gently Warm (e.g., to 30-40°C) check_time_temp->increase_time_temp No change_system Consider Stronger Acid System (e.g., 4M HCl in Dioxane) check_time_temp->change_system Yes increase_time_temp->monitor change_system->monitor complete Reaction Complete monitor->complete

Caption: A step-by-step decision-making process for troubleshooting an incomplete BOC deprotection reaction.

Q2: I'm observing a new, less polar spot by TLC and an unexpected mass in my LC-MS. What is happening?

Answer:

This is a classic sign of side-product formation resulting from the reactive tert-butyl cation (t-Bu⁺) generated during the reaction.[1][5] This carbocation is an electrophile and can alkylate any available nucleophiles in your reaction mixture.

Underlying Cause: In the absence of a suitable quenching agent, the t-butyl cation can alkylate the product amine itself, solvent, or any other nucleophilic functional groups. While the primary amine product is protonated and thus deactivated under the strong acidic conditions, a small equilibrium concentration of the free base may still be susceptible to alkylation, leading to N-tert-butylated or even di-tert-butylated byproducts.

Solutions:

The most effective strategy is to introduce a "scavenger" into the reaction mixture. This is a nucleophile that is more reactive towards the t-butyl cation than your substrate or product and will effectively trap it.

  • For General Use: Triisopropylsilane (TIS) is an excellent scavenger. It reacts with the t-butyl cation via hydride transfer to form the inert isobutane (gas) and a stable silylium ion. A typical concentration is 2.5-5% (v/v).[1]

  • For Sulfur-Containing or Aromatic Substrates: Thioanisole or anisole can also be used. They act as nucleophilic traps for the cation.

ScavengerTypical Concentration (v/v)Mechanism of ActionNotes
Triisopropylsilane (TIS) 2.5 - 5%Hydride donor; reduces t-Bu⁺ to isobutane (gas)Excellent general-purpose scavenger.
Thioanisole 2.5 - 5%Nucleophilic aromatic trapUseful for protecting tryptophan or cysteine residues in peptide chemistry.
Water 1 - 5%Traps t-Bu⁺ to form t-butanolCan sometimes interfere with the reaction or workup.
Anisole 2.5 - 5%Nucleophilic aromatic trapLess reactive than thioanisole but effective.
Q3: My product is water-soluble, making the aqueous workup and extraction difficult. How can I improve my product isolation and yield?

Answer:

The product, 4-amino-1-(isobutyryl)piperidine, is a relatively small, polar molecule with a basic nitrogen. After deprotection, it exists as a salt (e.g., trifluoroacetate or hydrochloride). The salt form is often highly soluble in water and can be difficult to extract efficiently into common organic solvents.

Strategy 1: Isolate as the Salt (Recommended for Purity)

This method avoids a basic aqueous workup altogether, which can be beneficial if your compound has any base sensitivity.

  • Completion: Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation) to remove the solvent (e.g., DCM) and excess acid (e.g., TFA).[4]

  • Azeotropic Removal: To remove the last traces of acid, add a non-polar solvent like toluene or diethyl ether and re-concentrate. Repeat this 2-3 times.

  • Precipitation/Trituration: Add a non-polar solvent in which the salt is insoluble, such as cold diethyl ether or hexane. This will often cause the amine salt to precipitate or become a solid/gum.

  • Isolation: Collect the solid by filtration or by decanting the solvent. Dry the resulting salt under high vacuum. This salt is often pure enough for the next step or can be purified by recrystallization.

Strategy 2: Isolate as the Free Base

This is necessary if the subsequent reaction requires the neutral amine.

  • Concentration: After the reaction is complete, carefully concentrate the mixture under reduced pressure.

  • Neutralization: Dissolve the crude residue in water or DCM and cool it in an ice bath. Slowly and carefully add a saturated aqueous base solution (e.g., NaHCO₃ or Na₂CO₃) until gas evolution ceases and the pH is basic (~pH 9-10).[4]

  • Extraction: The key to success here is using a more polar extraction solvent and performing multiple extractions. Instead of just DCM or ethyl acetate, consider a mixture like 9:1 DCM/isopropanol or perform 5-10 extractions with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine to reduce the amount of dissolved water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

Frequently Asked Questions (FAQs)
Q1: What is the standard, go-to protocol for this deprotection?

Answer:

The two most reliable and widely used methods are Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-Dioxane.[4][6]

Protocol 1: Deprotection with TFA in DCM [1][4]

  • Preparation: Dissolve this compound (1.0 equiv.) in DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask.

  • Scavenger Addition (Optional but Recommended): Add triisopropylsilane (TIS) (0.2-0.5 equiv., or ~5% v/v).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add TFA (10-20 equiv., or to a final concentration of 20-50% v/v).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure and proceed with either salt isolation or neutralization and extraction as described in Troubleshooting Q3.

Protocol 2: Deprotection with HCl in Dioxane [4]

  • Preparation: Dissolve the BOC-protected substrate (1.0 equiv.) in a minimal amount of a co-solvent like methanol or in the dioxane itself.

  • Acid Addition: To the stirred solution at room temperature, add a commercial solution of 4M HCl in 1,4-dioxane (3-5 equiv.).

  • Reaction: Stir at room temperature for 1-3 hours. The hydrochloride salt of the product will often precipitate from the solution, which is a good visual indicator of reaction progress.

  • Isolation: The product can be isolated by filtering the precipitated solid and washing it with cold diethyl ether. Alternatively, the solvent can be removed under reduced pressure. The resulting hydrochloride salt is typically very pure.

ParameterTFA / DCM Method4M HCl / Dioxane Method
Reagents Trifluoroacetic Acid (TFA)4M HCl in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane, Methanol
Temperature 0 °C to Room TemperatureRoom Temperature
Time 1 - 4 hours1 - 3 hours
Typical Yield >95%Quantitative
Product Form TFA Salt (often an oil)HCl Salt (often a crystalline solid)
Advantages Fast, strong, commonProduct precipitation simplifies isolation; HCl is easier to remove than TFA.
Q2: The standard acidic methods are too harsh for other functional groups in my molecule. Are there milder alternatives?

Answer:

Yes, several methods exist for BOC deprotection under milder or non-traditional conditions, which can be crucial for preserving sensitive functional groups.

  • p-Toluenesulfonic Acid (pTSA): This solid, biodegradable Brønsted acid is a greener alternative to TFA.[7] It can be used in solvents like DCM/THF or in deep eutectic solvents for efficient cleavage at room temperature.[7]

  • Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) in DCM can selectively cleave N-BOC groups.[8][9] This can sometimes offer different selectivity compared to Brønsted acids.

  • Aqueous or Thermal Conditions: For some substrates, simply refluxing in water can effect the deprotection, representing a very green and mild approach.[10][11] Thermal deprotection without any reagent is also possible but typically requires very high temperatures (>180 °C).[11]

  • Oxalyl Chloride in Methanol: A recently reported mild method uses oxalyl chloride in methanol, which proceeds at room temperature in 1-4 hours.[12][13]

Q3: How do I properly monitor this reaction by Thin Layer Chromatography (TLC)?

Answer:

Effective TLC monitoring is crucial for determining reaction completion and identifying issues.

  • Plate & Eluent: Use standard silica gel plates (Silica Gel 60 F254). A good starting eluent system is 9:1 or 8:2 DCM/Methanol. You may need to add 0.5-1% triethylamine or ammonium hydroxide to the eluent to prevent the basic amine product from streaking on the acidic silica plate.

  • Spotting: Co-spot your reaction mixture alongside a spot of your starting material.

  • Visualization:

    • UV Light (254 nm): Your starting material may or may not be UV active. The isobutyryl amide provides a chromophore, so it should be visible.

    • Potassium Permanganate (KMnO₄) Stain: This is a good general stain that will visualize most organic compounds.

    • Ninhydrin Stain (Crucial): This is the most important stain. Ninhydrin reacts with primary and secondary amines to produce a characteristic deep purple or yellow color. Your starting material (a carbamate) will not stain with ninhydrin. Your product (a primary amine) will give a strong positive result. The reaction is complete when the starting material spot has disappeared and a new, lower Rf spot that is ninhydrin-positive is maximized.[7]

Q4: Can you illustrate the chemical mechanism for the acid-catalyzed BOC deprotection?

Answer:

Certainly. The mechanism proceeds in three key steps as shown below.[2][3]

Mechanism of Acid-Catalyzed BOC Deprotection

sub Substrate (BOC-Amine) prot_sub Protonated Carbamate sub->prot_sub 1. Protonation h_plus H⁺ h_plus->prot_sub tbu_plus tert-Butyl Cation (t-Bu⁺) prot_sub->tbu_plus carb_acid Carbamic Acid Intermediate prot_sub->carb_acid 2. Loss of t-Bu⁺ co2 CO₂ carb_acid->co2 amine_salt Product (Amine Salt) carb_acid->amine_salt 3. Decarboxylation

Caption: The reaction mechanism involves protonation of the carbamate, release of a stable tert-butyl cation, and spontaneous decarboxylation.

References
  • Di Mauro, G., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. Available at: [Link]

  • Loku, K. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • Jia, Y.-M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Organic Chemistry International. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2013). tert-Butyl Carbamate (BOC) Deprotection. Reagent Guides. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. commonorganicchemistry.com. Available at: [Link]

  • J&K Scientific LLC (2025). BOC Protection and Deprotection. J&K Scientific Technical Notes. Available at: [Link]

  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid? ResearchGate Forum. Available at: [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Hebei Boze Chemical Technical Information. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. masterorganicchemistry.com. Available at: [Link]

  • The Royal Society of Chemistry. (Supporting Information). General Procedure for the deprotection of the Boc-group. The Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: Optimization of Coupling Reactions with 4-(N-BOC-Amino)-1-(isobutyryl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions with 4-(N-BOC-Amino)-1-(isobutyryl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of amide bond formation with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the success of your experiments.

Introduction: Understanding the Substrate

This compound is a valuable synthetic intermediate, featuring a BOC-protected primary amine at the C4 position and an isobutyryl group on the piperidine nitrogen. This unique substitution pattern presents both opportunities and challenges in amide coupling reactions. The N-isobutyryl group can introduce steric hindrance around the piperidine ring, potentially influencing the reactivity of the 4-amino group after deprotection of the BOC group. This guide will address these specific challenges and provide robust solutions.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the coupling of a carboxylic acid to the deprotected 4-amino group of 1-(isobutyryl)piperidin-4-amine.

Issue 1: Low or No Product Formation

Question: I am attempting to couple a carboxylic acid with 1-(isobutyryl)piperidin-4-amine (after BOC deprotection), but I am observing very low to no yield of my desired amide product. What are the likely causes and how can I resolve this?

Answer:

Low or no product formation is a frequent challenge, often stemming from incomplete activation of the carboxylic acid, steric hindrance, or suboptimal reaction conditions. Let's break down the potential causes and solutions.

Potential Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The first critical step is the formation of a highly reactive species from your carboxylic acid. If this activation is sluggish or incomplete, the subsequent reaction with the amine will be poor.

    • Solution 1: Employ a More Potent Coupling Reagent. For sterically hindered amines like our substrate, standard carbodiimide reagents like EDC or DCC alone may be insufficient.[1][2] Uronium/aminium salt-based reagents such as HATU , HBTU , or COMU are generally more effective due to the formation of highly reactive OAt or OBt active esters.[3][4] HATU, in particular, is often superior for challenging couplings.[3]

    • Solution 2: Ensure Anhydrous Conditions. Water can hydrolyze the activated carboxylic acid intermediate and deactivate the coupling reagents.[5] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Steric Hindrance: The N-isobutyryl group on the piperidine ring can create a sterically congested environment around the 4-amino group, hindering the approach of the activated carboxylic acid.

    • Solution 1: Increase Reaction Temperature. Carefully increasing the reaction temperature (e.g., to 40-60 °C) can provide the necessary activation energy to overcome steric barriers.[6] However, monitor for potential side reactions or degradation.

    • Solution 2: Extended Reaction Time. Allow the reaction to proceed for a longer duration (e.g., 12-24 hours) to ensure complete conversion.[6]

    • Solution 3: Pre-activation of the Carboxylic Acid. Instead of adding all reagents at once, first, activate the carboxylic acid with the coupling reagent and a non-nucleophilic base like DIPEA for 15-30 minutes before adding the amine.[5] This ensures a high concentration of the active ester available to react with the amine.

  • Suboptimal Base Selection: The choice and amount of base are critical. The base deprotonates the carboxylic acid and the protonated amine, but excess or an inappropriate base can cause side reactions.

    • Solution: Use a Non-Nucleophilic Hindered Base. Diisopropylethylamine (DIPEA) is a common and effective choice.[5] Avoid using nucleophilic bases like pyridine, which can compete with the desired amine in the reaction.[5]

Troubleshooting Workflow for Low Yield:

troubleshooting_low_yield start Low or No Product Yield check_activation Verify Carboxylic Acid Activation (e.g., via LC-MS of a small aliquot) start->check_activation activation_ok Activation Confirmed check_activation->activation_ok Yes activation_fail Activation Incomplete/Failed check_activation->activation_fail No steric_hindrance Address Steric Hindrance activation_ok->steric_hindrance reagent_choice Optimize Coupling Reagent activation_fail->reagent_choice conditions Adjust Reaction Conditions steric_hindrance->conditions Increase Temp./Time reagent_choice->conditions Switch to HATU/HBTU base_issue Review Base Selection conditions->base_issue If still low yield base_issue->conditions Use DIPEA

Caption: Decision tree for troubleshooting low product yield.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My reaction is producing the desired amide, but I'm also seeing significant impurities that are difficult to separate. What are the common side reactions and how can I minimize them?

Answer:

The formation of byproducts is a common issue in amide coupling chemistry. Understanding the potential side reactions is key to mitigating them.

Potential Side Reactions & Solutions:

  • Racemization: If your carboxylic acid has a chiral center alpha to the carboxyl group, there is a risk of epimerization during activation.

    • Solution: Use Additives. The addition of 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) can significantly suppress racemization by forming more stable active esters.[2][7] Many modern coupling reagents like HATU already incorporate an HOAt moiety.[3]

  • N-Acylurea Formation: When using carbodiimide reagents like EDC, the O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea, which terminates the reaction and acts as an impurity.[2]

    • Solution: Add HOBt or HOAt. These additives react with the O-acylisourea to form the active ester, which is less prone to this rearrangement.[2][7]

  • Guanidinylation of the Amine: Uronium-based coupling reagents like HATU and HBTU can sometimes react with the amine to form a guanidinium byproduct, capping the amine and preventing amide bond formation.

    • Solution: Control Stoichiometry and Order of Addition. Avoid using a large excess of the coupling reagent. Pre-activating the carboxylic acid before adding the amine can also minimize this side reaction as it consumes the coupling reagent.

Purification Strategies:

If impurities are still present after optimizing the reaction, consider the following purification techniques:

  • Aqueous Workup: A standard aqueous workup can remove many common impurities.

    • Wash the organic layer with a mild acid (e.g., dilute HCl or citric acid) to remove unreacted amine and basic byproducts.

    • Wash with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic byproducts.

    • A final wash with brine helps to remove residual water.

  • Column Chromatography: Silica gel chromatography is a powerful tool for separating the desired product from closely related impurities. A gradient elution from a non-polar to a more polar solvent system is often effective.[8]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[8]

Part 2: Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for reactions with 1-(isobutyryl)piperidin-4-amine?

A1: Due to the potential for steric hindrance from the N-isobutyryl group, more powerful coupling reagents are generally recommended. HATU is an excellent first choice due to its high reactivity and ability to suppress racemization.[3][9] HBTU and COMU are also very effective alternatives.[4] If cost is a major concern, a combination of EDC/HOBt or EDC/HOAt can be effective, but may require longer reaction times or elevated temperatures.[1][2]

Coupling ReagentRelative ReactivityRacemization RiskNotes
HATU Very HighVery LowExcellent for sterically hindered amines.[3]
HBTU HighLowA common and effective choice.[4]
COMU Very HighVery LowGood solubility and safety profile.[2]
EDC/HOAt HighLowMore reactive than EDC/HOBt.
EDC/HOBt ModerateModerateCost-effective, but may be less efficient.[1][7]

Q2: What is the optimal solvent for this coupling reaction?

A2: Polar aprotic solvents are generally the best choice. N,N-Dimethylformamide (DMF) is the most commonly used and is excellent at solvating the reactants and reagents.[5] Dichloromethane (DCM) can also be used, particularly with carbodiimide-based couplings.[10] Ensure the solvent is anhydrous to prevent side reactions.[5]

Q3: How do I perform the BOC deprotection of this compound before the coupling step?

A3: The BOC group is typically removed under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA) in a solvent like DCM .[11] Another common reagent is 4M HCl in dioxane .[11]

Standard BOC Deprotection Protocol:

  • Dissolve the this compound in DCM (0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically 20-50% v/v) or an equivalent amount of 4M HCl in dioxane.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the solvent and excess acid are typically removed under reduced pressure. The resulting salt can often be used directly in the subsequent coupling reaction after neutralization in situ with a base like DIPEA.

BOC Deprotection and Coupling Workflow:

workflow start 4-(N-BOC-Amino)-1- (isobutyryl)piperidine deprotection BOC Deprotection (TFA/DCM or HCl/Dioxane) start->deprotection neutralization In situ Neutralization (DIPEA) deprotection->neutralization coupling Amide Coupling (Carboxylic Acid, HATU) neutralization->coupling workup Aqueous Workup coupling->workup purification Purification (Chromatography) workup->purification product Final Amide Product purification->product

Caption: General workflow for BOC deprotection and subsequent amide coupling.

Q4: How can I monitor the progress of my coupling reaction?

A4: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) .

  • TLC: Spot the reaction mixture alongside the starting materials (the amine and the carboxylic acid). The disappearance of the limiting reagent and the appearance of a new, typically less polar, product spot indicates the reaction is progressing.

  • LC-MS: This is a more definitive method. It will show the consumption of the starting materials and the formation of the product with the expected mass-to-charge ratio.

References

Sources

Technical Support Center: A Researcher's Guide to 4-(N-BOC-Amino)-1-(isobutyryl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-(N-BOC-Amino)-1-(isobutyryl)piperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a molecule featuring two distinct nitrogen functionalities—a carbamate (BOC-protected amine) and a tertiary amide (isobutyryl group)—its handling and reactivity require a nuanced understanding to avoid common pitfalls. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this reagent in your research.

I. Compound Overview and Key Structural Features

This compound is a valuable intermediate in the synthesis of various biologically active molecules, particularly as a scaffold in the development of enzyme inhibitors and receptor modulators. Its utility stems from the orthogonal nature of its two protecting groups, which allows for selective deprotection and derivatization at either the C4-amino group or the N1-piperidine nitrogen.

The core challenge in handling this molecule lies in the differential lability of the tert-butyloxycarbonyl (BOC) group and the N-isobutyryl group. The BOC group is notoriously sensitive to acidic conditions, while the isobutyryl amide is generally robust but can be susceptible to hydrolysis under forcing acidic or basic conditions.[1][2] This guide will focus on strategies to navigate this chemical landscape effectively.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Like many amine derivatives, this compound should be stored in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) to prevent gradual degradation from atmospheric moisture and carbon dioxide. Long-term storage at -20°C is recommended.[3] Piperidine compounds, in general, can be susceptible to oxidation, which may lead to discoloration (yellowing).[4]

Q2: I am seeing a persistent impurity in my batch of this compound. What could it be?

A2: The most likely impurity is the starting material, 4-(N-BOC-amino)piperidine, from an incomplete acylation reaction. Another possibility is a di-acylated product if the BOC group was prematurely cleaved during the synthesis. For analysis, we recommend using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to resolve the components. Quantitative Nuclear Magnetic Resonance (qNMR) can also be used to determine the purity without the need for impurity reference standards.[5]

Q3: Can I remove the BOC group without affecting the isobutyryl amide?

A3: Yes, this is the intended synthetic utility of this molecule. The key is to use carefully controlled acidic conditions that are strong enough to cleave the BOC group but mild enough to leave the amide intact. Strong acids like Trifluoroacetic Acid (TFA) in a non-protic solvent like Dichloromethane (DCM) at low temperatures are standard.[6] However, prolonged reaction times or elevated temperatures can lead to partial hydrolysis of the isobutyryl group.[1]

Q4: Is the isobutyryl amide completely stable to all acidic conditions?

A4: No. While significantly more stable than the BOC group, amides can undergo acid-catalyzed hydrolysis, especially with prolonged exposure to strong acids and heat.[1] Studies on N-acylated peptoids have shown that such groups can be cleaved under acidic conditions.[1] Therefore, it is crucial to monitor BOC deprotection reactions carefully to avoid this side reaction.

III. Troubleshooting Guide: Common Experimental Pitfalls

This section addresses specific problems that may arise during the synthesis and subsequent use of this compound.

Problem 1: Incomplete Acylation during Synthesis
  • Symptom: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of remaining 4-(N-BOC-amino)piperidine.

  • Causality: The acylation of the piperidine nitrogen can be sluggish due to steric hindrance from the piperidine ring. The electrophilicity of the acylating agent (isobutyryl chloride or anhydride) might be insufficient, or the base used may not be optimal.

  • Troubleshooting Workflow:

    start Incomplete Acylation reagent Check Acylating Agent (Use Isobutyryl Chloride) start->reagent base Optimize Base (Use excess TEA or DIPEA) reagent->base conditions Modify Reaction Conditions (Increase temp. to RT or 40°C) base->conditions monitor Monitor by TLC/LC-MS (Check for starting material) conditions->monitor monitor->reagent Incomplete end Complete Acylation monitor->end Reaction Complete

    Caption: Troubleshooting workflow for incomplete acylation.

Problem 2: Partial or Complete Loss of the Isobutyryl Group During BOC Deprotection
  • Symptom: The product of the BOC deprotection reaction shows a significant peak corresponding to the fully deprotected piperidine or the starting material in the mass spectrum.

  • Causality: The acidic conditions were too harsh, leading to the hydrolysis of the N-isobutyryl amide. This is more likely to occur with extended reaction times, elevated temperatures, or the presence of water.

  • Troubleshooting Workflow:

    start Amide Hydrolysis During BOC Deprotection temp Lower Reaction Temperature (Maintain 0°C) start->temp time Reduce Reaction Time (Monitor closely, quench promptly) temp->time reagent Use Milder Acidic Conditions (e.g., 4M HCl in Dioxane) time->reagent anhydrous Ensure Anhydrous Conditions (Use dry solvents and reagents) reagent->anhydrous success Selective BOC Deprotection anhydrous->success

    Caption: Workflow to prevent amide hydrolysis during BOC deprotection.

Problem 3: Formation of a Salt and Poor Solubility after BOC Deprotection
  • Symptom: After BOC deprotection with TFA or HCl, the product is a sticky solid or oil that is difficult to handle and has poor solubility in common organic solvents.

  • Causality: The product is the trifluoroacetate or hydrochloride salt of the deprotected amine. These salts are often less soluble in non-polar organic solvents.

  • Solution: To obtain the free base, the crude salt should be dissolved in water or a mixed aqueous/organic solvent system and neutralized with a base (e.g., saturated sodium bicarbonate solution, or 1M NaOH) to a pH of >10. The free amine can then be extracted into an organic solvent like dichloromethane or ethyl acetate.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the standard acylation of a secondary amine.[7]

Materials:

  • 4-(N-BOC-amino)piperidine

  • Isobutyryl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 4-(N-BOC-amino)piperidine (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add isobutyryl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography on silica gel if necessary.

Protocol 2: Selective Deprotection of the BOC Group

This protocol employs standard TFA/DCM conditions.[6]

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add a solution of 20-50% TFA in DCM dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS (typically complete within 1-3 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene or DCM to remove excess TFA.

  • The resulting residue is the TFA salt. To obtain the free base, proceed with a basic workup as described in the troubleshooting section.

V. Analytical Data (Predicted)

Table 1: Predicted 1H and 13C NMR Data for this compound

Assignment Predicted 1H NMR (ppm) Predicted 13C NMR (ppm)
BOC -C(CH3)31.45 (s, 9H)28.4
Piperidine H2, H63.0-3.2 (m, 2H), 4.0-4.2 (m, 2H)~45
Piperidine H3, H51.2-1.4 (m, 2H), 1.9-2.1 (m, 2H)~32
Piperidine H43.5-3.7 (m, 1H)~48
Isobutyryl -CH2.8-3.0 (septet, 1H)~35
Isobutyryl -CH31.1 (d, 6H)~19
BOC C=O-155.5
BOC -C(CH3)3-79.5
Isobutyryl C=O-~176

VI. References

  • MDPI. (2024). Systematic Investigation on Acid-Catalyzed Truncation of N-Acylated Peptoids. [Online]. Available at: [Link]

  • iChemical. (2026). 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid, CAS No. 189321-65-1. [Online]. Available at: [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. Available at: [Link]

Sources

Technical Support Center: Monitoring the Progress of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful reaction monitoring by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Reaction Overview

The acylation of 4-(N-BOC-amino)piperidine with isobutyryl chloride is a common transformation in medicinal chemistry. The reaction involves the nucleophilic attack of the secondary amine of the piperidine ring on the electrophilic carbonyl carbon of isobutyryl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically used to quench the HCl byproduct generated during the reaction.[1]

Reaction Scheme:

Proper monitoring of this reaction is crucial to determine the point of completion, identify potential side products, and ensure optimal yield and purity of the desired product.[2]

Frequently Asked Questions (FAQs)

Q1: What is a standard TLC solvent system for monitoring this reaction?

A1: A common starting solvent system is a mixture of ethyl acetate and hexanes. Given the polarity of the starting material and product, a ratio of 30-50% ethyl acetate in hexanes is a good starting point.[3] For compounds that are more polar, adding a small amount of methanol (e.g., 5-10%) to dichloromethane or ethyl acetate can improve spot migration and resolution.[4] Due to the basic nature of the piperidine nitrogen, streaking can sometimes be an issue. Adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to obtain well-defined spots.[4]

Q2: How can I visualize the spots on the TLC plate?

A2: The starting material and product are not typically UV-active unless a chromophore is present in the molecule. Therefore, staining is necessary for visualization. A common and effective stain for amines is a potassium permanganate (KMnO₄) stain. Ninhydrin can also be used to specifically visualize the primary amine on the starting material, which will disappear upon successful acylation.

Q3: What are the expected relative Rf values for the starting material and product?

A3: The product, this compound, is less polar than the starting material, 4-(N-BOC-amino)piperidine, due to the conversion of the secondary amine to a less polar amide. Therefore, the product will have a higher Rf value (travel further up the TLC plate) than the starting material.

Q4: What is a suitable HPLC method for analyzing this reaction?

A4: A reverse-phase HPLC method using a C18 column is the standard for this type of analysis.[5] A gradient elution is typically employed, starting with a higher percentage of aqueous mobile phase and increasing the organic mobile phase over time.

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% TFA or 0.1% formic acid.

  • Detection: As the compounds lack a strong chromophore, UV detection at a low wavelength (e.g., 210-220 nm) is often used.[5]

Q5: What is the expected elution order in reverse-phase HPLC?

A5: In reverse-phase HPLC, more polar compounds elute earlier. Therefore, the starting material, 4-(N-BOC-amino)piperidine, will have a shorter retention time than the less polar product, this compound.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
TLC: Starting material spot remains, and no product spot appears. 1. Inactive acylating agent (isobutyryl chloride may have hydrolyzed).[6] 2. Insufficient base. 3. Reaction temperature is too low.1. Use fresh or newly opened isobutyryl chloride. Ensure anhydrous reaction conditions. 2. Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine) is used.[1] 3. Allow the reaction to warm to room temperature or gently heat if necessary.[2]
TLC: Multiple spots are observed. 1. Presence of impurities in the starting material. 2. Side reactions, such as hydrolysis of isobutyryl chloride to isobutyric acid.[7] 3. Over-acylation if other nucleophilic sites are present.1. Check the purity of the starting material by TLC before starting the reaction. 2. Ensure anhydrous conditions to prevent hydrolysis of the acylating agent.[6] 3. This is less likely with the given substrate but consider protecting other reactive groups if necessary.
TLC: Spots are streaking. The basicity of the piperidine nitrogen can interact strongly with the acidic silica gel.[4]Add a small amount of a volatile base like triethylamine (0.5-1%) to the TLC mobile phase to improve spot shape.[4]
HPLC: Broad or tailing peaks. 1. Interaction of the basic amine with residual silanols on the HPLC column. 2. Inappropriate mobile phase pH.1. Use a mobile phase with an acidic modifier like TFA or formic acid (0.1%) to protonate the amine and reduce tailing.[8] 2. Ensure the mobile phase pH is low enough to keep the amine protonated.
HPLC: No separation between starting material and product. Suboptimal mobile phase gradient or composition.1. Adjust the gradient profile. A shallower gradient may be needed to resolve compounds with similar polarities. 2. Try a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter selectivity.[8]
HPLC: Unexpected peaks in the chromatogram. 1. Impurities in starting materials or solvents. 2. Formation of byproducts (e.g., isobutyric acid from hydrolysis of isobutyryl chloride).[7] 3. Degradation of the product.1. Run a blank injection of the solvent and analyze the starting materials individually. 2. Ensure anhydrous reaction conditions. Isobutyric acid would likely elute very early in a reverse-phase method. 3. Check for product stability under the reaction and workup conditions.

Experimental Protocols

Protocol 1: TLC Monitoring
  • Preparation of TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting:

    • Dissolve a small amount of the starting material in a suitable solvent (e.g., dichloromethane or methanol) to create a reference spot.

    • Using a capillary tube, spot the starting material on the left side of the baseline.

    • Carefully take an aliquot from the reaction mixture using a capillary tube and spot it in the center of the baseline.

    • It is also good practice to co-spot the starting material and the reaction mixture on the right side of the baseline to aid in comparison.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 40% ethyl acetate in hexanes with 0.5% triethylamine). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a potassium permanganate stain.

  • Analysis: Compare the spots of the reaction mixture to the starting material reference. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Protocol 2: HPLC Sample Preparation and Analysis
  • Sample Preparation:

    • Quench a small aliquot (e.g., 5-10 µL) of the reaction mixture in a vial containing 1 mL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% TFA). This will stop the reaction and dilute the sample for analysis.

  • HPLC Analysis:

    • Equilibrate the HPLC system (C18 column) with the initial mobile phase conditions.

    • Inject a blank (dilution solvent) to ensure a clean baseline.

    • Inject the prepared sample.

    • Run the gradient method to separate the components.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material and the product based on their expected retention times (the product should have a longer retention time).

    • Monitor the disappearance of the starting material peak and the appearance and growth of the product peak over time to determine reaction completion.

Visualizations

Reaction Workflow

Reaction Workflow cluster_0 Reaction Setup cluster_1 Monitoring cluster_2 Workup & Purification Start Dissolve 4-(N-BOC-amino)piperidine and base in anhydrous solvent Acylation Add isobutyryl chloride dropwise at 0°C Start->Acylation TLC_Monitoring Monitor by TLC (e.g., 40% EtOAc/Hexanes) Acylation->TLC_Monitoring HPLC_Monitoring Monitor by HPLC (C18, H2O/ACN gradient) Acylation->HPLC_Monitoring Workup Aqueous Workup TLC_Monitoring->Workup Reaction Complete HPLC_Monitoring->Workup Reaction Complete Purification Purification (e.g., Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: General workflow for the synthesis and monitoring of this compound.

Troubleshooting Decision Tree

Troubleshooting Decision Tree Start Reaction Incomplete? Check_Reagents Check Reagent Quality (fresh isobutyryl chloride, dry solvent, sufficient base) Start->Check_Reagents Yes Streaking_TLC Streaking on TLC? Start->Streaking_TLC No Check_Conditions Adjust Reaction Conditions (increase time, warm to RT) Check_Reagents->Check_Conditions Success Problem Resolved Check_Conditions->Success Add_Base_TLC Add 0.5-1% Triethylamine to Mobile Phase Streaking_TLC->Add_Base_TLC Yes Poor_HPLC_Separation Poor HPLC Separation? Streaking_TLC->Poor_HPLC_Separation No Add_Base_TLC->Success Optimize_Gradient Optimize HPLC Gradient (shallower gradient, try MeOH vs. ACN) Poor_HPLC_Separation->Optimize_Gradient Yes Poor_HPLC_Separation->Success No Optimize_Gradient->Success

Caption: A decision tree for troubleshooting common issues during reaction monitoring.

References

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. Retrieved from [Link]

  • Org Prep Daily. (2006, October 5). Purifying amines on silica. WordPress.com. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 4-(N-BOC-Amino)-1-(isobutyryl)piperidine is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides an in-depth technical comparison of three common methods for its synthesis via N-acylation of 4-(N-BOC-Amino)piperidine. We will delve into a comprehensive cost-benefit analysis, supported by detailed experimental protocols and workflow visualizations, to empower you in selecting the most suitable method for your research and development needs.

Introduction to the Synthetic Target

This compound is a piperidine derivative featuring a tert-butoxycarbonyl (BOC) protected amine at the 4-position and an isobutyryl group on the piperidine nitrogen. The BOC protecting group allows for selective reactions at other positions of the molecule, making it a versatile intermediate in multi-step syntheses.

This guide will focus on the final acylation step, starting from the commercially available 4-(N-BOC-Amino)piperidine. We will analyze the following three widely-used N-acylation strategies:

  • Method 1: The Acyl Chloride Approach using isobutyryl chloride.

  • Method 2: The Anhydride Approach using isobutyric anhydride.

  • Method 3: The Peptide Coupling Approach using isobutyric acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Method 1: The Acyl Chloride Approach

This classic method involves the reaction of an amine with a reactive acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][]

Experimental Protocol

Materials:

  • 4-(N-BOC-Amino)piperidine

  • Isobutyryl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 4-(N-BOC-Amino)piperidine (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add isobutyryl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Workflow Diagram

cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification reagents Dissolve 4-(N-BOC-Amino)piperidine and TEA in DCM cool Cool to 0 °C reagents->cool add_acyl Add Isobutyryl Chloride cool->add_acyl react Stir at RT (2-4h) add_acyl->react quench Quench with Water react->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: Workflow for the synthesis of this compound using the acyl chloride method.

Method 2: The Anhydride Approach

This method utilizes an acid anhydride as the acylating agent. It is generally less vigorous than the acyl chloride method and the byproduct, a carboxylic acid, can be easily removed by a basic wash.[4][5][6]

Experimental Protocol

Materials:

  • 4-(N-BOC-Amino)piperidine

  • Isobutyric anhydride

  • Pyridine or Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve 4-(N-BOC-Amino)piperidine (1.0 eq) in pyridine or DCM.

  • Add isobutyric anhydride (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and add water to quench any unreacted anhydride.

  • Dilute with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Workflow Diagram

cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification reagents Dissolve 4-(N-BOC-Amino)piperidine in Pyridine or DCM add_anhydride Add Isobutyric Anhydride reagents->add_anhydride react Stir at RT (4-6h) add_anhydride->react quench Quench with Water react->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: Workflow for the synthesis of this compound using the anhydride method.

Method 3: The Peptide Coupling Approach (EDC/HOBt)

This method is a staple in peptide synthesis and is known for its mild reaction conditions, which helps to minimize side reactions and racemization.[7][8][9][10] It involves the activation of a carboxylic acid with a coupling agent, followed by reaction with the amine.

Experimental Protocol

Materials:

  • 4-(N-BOC-Amino)piperidine

  • Isobutyric acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a round-bottom flask, dissolve isobutyric acid (1.1 eq), 4-(N-BOC-Amino)piperidine (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Add DIPEA or TEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add EDC·HCl (1.2 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Workflow Diagram

cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Work-up & Purification reagents Dissolve Acid, Amine, HOBt, and Base in DMF/DCM cool Cool to 0 °C reagents->cool add_edc Add EDC·HCl cool->add_edc react Stir at RT (12-18h) add_edc->react extract Dilute, Extract & Wash react->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: Workflow for the synthesis of this compound using the EDC/HOBt coupling method.

Cost-Benefit Analysis

To provide a practical comparison, we have estimated the cost to synthesize 10 grams of this compound using each method. The prices of reagents and solvents are based on current market values from various suppliers and may fluctuate. The assumed yields are based on typical literature values for these types of reactions.

Parameter Method 1: Acyl Chloride Method 2: Anhydride Method 3: EDC/HOBt Coupling
Starting Material 4-(N-BOC-Amino)piperidine4-(N-BOC-Amino)piperidine4-(N-BOC-Amino)piperidine
Acylating Agent Isobutyryl chlorideIsobutyric anhydrideIsobutyric acid
Coupling Agents N/AN/AEDC·HCl, HOBt
Base TriethylaminePyridine or noneDIPEA or Triethylamine
Solvent DichloromethanePyridine or DichloromethaneDMF or Dichloromethane
Assumed Yield 90%85%80%
Estimated Reagent Cost per 10g Product ~$25~$30~$45
Reaction Time 2-4 hours4-6 hours12-18 hours
Work-up Complexity Moderate (HCl byproduct)Simple (basic wash)Moderate (water-soluble byproducts)
Safety Concerns Isobutyryl chloride is corrosive and moisture-sensitive.Isobutyric anhydride is a lachrymator.EDC can be an allergen.
Scalability ExcellentGoodGood, but cost of coupling agents can be a factor.

Note: The estimated reagent cost is an approximation and does not include the cost of solvents, purification materials, labor, or waste disposal.

Discussion and Recommendations

Method 1 (Acyl Chloride): This method is the most cost-effective and time-efficient of the three. The high reactivity of the acyl chloride generally leads to high yields in a short amount of time. However, isobutyryl chloride is corrosive and reacts violently with water, requiring careful handling and anhydrous conditions. The generation of HCl necessitates the use of a base, and the resulting triethylammonium chloride salt must be removed during work-up. This method is highly recommended for large-scale synthesis where cost and time are primary concerns, provided the necessary safety precautions are in place.

Method 2 (Anhydride): The anhydride method offers a good balance between reactivity and ease of handling. While slightly more expensive and slower than the acyl chloride method, isobutyric anhydride is less acutely hazardous. The work-up is often simpler as the isobutyric acid byproduct is easily removed with a basic wash. This method is a good choice for researchers who prioritize safety and ease of operation over speed and minimal cost.

Method 3 (EDC/HOBt Coupling): This method is the mildest and is ideal for sensitive substrates where harsh reagents or high temperatures could lead to decomposition or side reactions. The primary drawback is the higher cost of the coupling agents, EDC and HOBt, making it less economical for large-scale production. The longer reaction times and the need to remove the urea byproduct and excess coupling agents during purification also add to the overall process time and complexity. This method is best suited for small-scale synthesis, particularly in the context of medicinal chemistry where substrate preservation and purity are critical.

Conclusion

The choice of synthesis method for this compound depends on the specific priorities of the researcher or organization.

  • For cost- and time-sensitive applications , particularly at a larger scale, the acyl chloride method is the most advantageous.

  • The anhydride method presents a safer and more user-friendly alternative with only a moderate increase in cost and reaction time.

  • For small-scale synthesis of sensitive compounds where yield and purity are paramount, the EDC/HOBt coupling method is the preferred choice, despite its higher cost.

By carefully considering the trade-offs between cost, efficiency, safety, and scalability, researchers can make an informed decision to optimize the synthesis of this important pharmaceutical intermediate.

References

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Online]
  • BenchChem. Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. [Online]
  • Fisher Scientific. Amide Synthesis. [Online]
  • BenchChem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Online]
  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Online]
  • Chemistry LibreTexts.
  • Chemguide.
  • BOC Sciences.
  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development. [Online]
  • The best reaction conditions for the N-acylation of various sulfonamides.
  • An eco-friendly and highly efficient route for N-acylation under c
  • N-Acylation of Amides With Acid Anhydrides by Way of Dual: Activ
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Online]
  • BenchChem. Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine. [Online]
  • Organic Syntheses Procedure. [Online]
  • Chemistry LibreTexts. Reactions of Acid Anhydrides with Nitrogen Compounds. [Online]

Sources

A Senior Application Scientist's Guide to Alternative Protecting Groups for 4-Amino-1-(isobutyryl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the synthesis of complex nitrogen-containing heterocycles is a foundational task. The 4-amino-1-(isobutyryl)piperidine scaffold is a key building block in numerous pharmacologically active agents. Its synthesis often requires the temporary masking of the highly nucleophilic 4-amino group to ensure regioselectivity in subsequent reactions. While the tert-butyloxycarbonyl (Boc) group is a workhorse in this field, its lability under strong acidic conditions necessitates the exploration of orthogonal protection strategies, especially in multi-step syntheses where acid-sensitive moieties may be present.

This guide provides an in-depth comparison of viable alternatives to the Boc group—specifically the Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc) groups. We will delve into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for the protection and deprotection of the 4-amino group on the 1-(isobutyryl)piperidine core, providing researchers with the data-driven insights needed to select the optimal strategy for their synthetic campaigns.

The Principle of Orthogonal Protection

In complex syntheses, the ability to deprotect one functional group without affecting another is paramount. This concept, known as orthogonal protection, allows for sequential, site-specific modifications.[1][2] The Boc group, removed by strong acid, is orthogonal to the Fmoc group (removed by base) and the Alloc group (removed by a palladium catalyst).[1][3] The Cbz group, classically removed by catalytic hydrogenation, adds another layer of orthogonality.[1] The choice of protecting group is therefore a critical strategic decision, dictated by the stability of all other functional groups in the molecule.[4]

The diagram below illustrates the orthogonal relationship between the protecting groups discussed in this guide. Each group is cleaved by a distinct class of reagents, allowing for selective deprotection.

Caption: Orthogonal deprotection strategies for the 4-amino group.

Comparative Analysis of Protecting Groups

The ideal protecting group should be introduced in high yield under mild conditions, be robust enough to withstand various reaction conditions, and be removed selectively in high yield without affecting the parent molecule.[2] The 1-(isobutyryl) amide of our target scaffold is generally stable, but we must consider its potential hydrolysis under harsh acidic or basic conditions.

Protecting GroupIntroduction ReagentDeprotection ConditionStability ProfileKey AdvantagesKey Disadvantages
Boc Boc₂O, DMAPStrong Acid (TFA, HCl)Labile to strong acid. Stable to base, hydrogenation, and nucleophiles.[5]High yields, easy to introduce, clean deprotection byproducts (gas).Not suitable for acid-sensitive substrates.
Cbz (Z) Cbz-Cl, BaseH₂, Pd/C (Hydrogenolysis)Stable to acid and base.[6] Labile to strong reducing conditions.High stability, orthogonal to acid/base labile groups.Requires hydrogenation (incompatible with reducible groups like alkenes/alkynes), potential catalyst poisoning.[7]
Fmoc Fmoc-Cl, Fmoc-OSuBase (Piperidine, DBU)Stable to acid and hydrogenation.[8][9] Labile to primary and secondary amines.[10]Very mild, base-mediated deprotection. Orthogonal to Boc and Cbz.Deprotection byproduct (dibenzofulvene) can cause side reactions if not scavenged.[10][11]
Alloc Alloc-Cl, BasePd(0) catalyst (e.g., Pd(PPh₃)₄) + Nucleophilic ScavengerStable to acid and base.[5][12]Fully orthogonal to acid/base labile groups. Very mild deprotection.Requires expensive and air-sensitive palladium catalyst. Potential for metal contamination in the final product.[3]

Experimental Deep Dive: Protocols and Mechanistic Rationale

The following protocols are tailored for the protection and deprotection of 4-amino-1-(isobutyryl)piperidine. The choice of solvent, base, and temperature is critical for achieving high yields and purity.

The Carboxybenzyl (Cbz) Group: The Classic Choice

The Cbz group is a robust protecting group, ideal for syntheses involving acidic or basic transformations where hydrogenation is reserved for the final deprotection step.

This protocol utilizes Schotten-Baumann conditions, an effective method for acylating amines in a biphasic system, which drives the reaction to completion by neutralizing the HCl byproduct in the aqueous phase.[13][14]

Cbz_Protection_Workflow start Start dissolve Dissolve Substrate & NaHCO₃ in THF/H₂O (2:1) start->dissolve cool Cool to 0 °C dissolve->cool add_cbzcl Add Benzyl Chloroformate (Cbz-Cl) dropwise cool->add_cbzcl react Stir at RT for 4-6 hours add_cbzcl->react workup Aqueous Workup: 1. Dilute with H₂O 2. Extract with Ethyl Acetate react->workup dry Dry organic layer (Na₂SO₄) & Concentrate workup->dry purify Purify via Column Chromatography dry->purify end Cbz-Protected Product purify->end

Caption: Workflow for Cbz-protection.

Methodology:

  • Dissolution: Dissolve 4-amino-1-(isobutyryl)piperidine (1.0 eq.) in a 2:1 mixture of tetrahydrofuran (THF) and water. Add sodium bicarbonate (NaHCO₃, 2.0 eq.).

  • Cooling: Cool the vigorously stirred mixture to 0 °C in an ice bath. This mitigates the exothermic reaction and minimizes side products.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise to the solution.[13]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Dilute the mixture with water and extract with ethyl acetate (3x). The organic layers are combined.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the N-Cbz protected product.

This is the most common method for Cbz cleavage.[7] The palladium on carbon (Pd/C) catalyst facilitates the hydrogenolysis of the benzylic C-O bond. Methanol is an excellent solvent as it readily dissolves the substrate and hydrogen gas.

Methodology:

  • Setup: Dissolve the Cbz-protected piperidine (1.0 eq.) in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol %) under an inert atmosphere (e.g., Nitrogen or Argon).[14]

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Stir the mixture vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: The Base-Labile Option

The Fmoc group is renowned for its stability to acid and its clean removal with mild bases, making it a cornerstone of solid-phase peptide synthesis and a valuable tool for solution-phase chemistry.[8][9]

The use of Fmoc-OSu (N-(9-Fluorenylmethyloxycarbonyloxy)succinimide) is often preferred over Fmoc-Cl as it is more stable and the N-hydroxysuccinimide byproduct is easily removed during workup.[8]

Fmoc_Protection_Workflow start Start dissolve Dissolve Substrate in Dioxane/H₂O Add NaHCO₃ start->dissolve add_fmoc Add Fmoc-OSu solution in Dioxane dissolve->add_fmoc react Stir at RT overnight add_fmoc->react workup Aqueous Workup: 1. Add H₂O 2. Extract with Ethyl Acetate react->workup dry Dry organic layer (Na₂SO₄) & Concentrate workup->dry purify Purify via Column Chromatography dry->purify end Fmoc-Protected Product purify->end

Caption: Workflow for Fmoc-protection.

Methodology:

  • Dissolution: Dissolve 4-amino-1-(isobutyryl)piperidine (1.0 eq.) and NaHCO₃ (2.0 eq.) in a 1:1 mixture of dioxane and water.

  • Reagent Addition: Add a solution of Fmoc-OSu (1.05 eq.) in dioxane dropwise.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: Add water and extract with ethyl acetate (3x).

  • Drying and Concentration: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Fmoc cleavage occurs via a β-elimination mechanism initiated by a base.[10] Piperidine is the standard reagent, acting as both the base to abstract the acidic proton on the fluorene ring and the nucleophile to trap the resulting dibenzofulvene intermediate, preventing side reactions.[10][11]

Methodology:

  • Dissolution: Dissolve the Fmoc-protected piperidine (1.0 eq.) in N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add piperidine to create a 20% (v/v) solution.[15]

  • Reaction: Stir the reaction at room temperature for 30-60 minutes. The progress can be monitored by the disappearance of the UV-active starting material.[8]

  • Concentration: Remove the DMF and excess piperidine under high vacuum.

  • Purification: The crude product can often be purified by precipitation/trituration with diethyl ether or by silica gel chromatography to remove the dibenzofulvene-piperidine adduct.

The Allyloxycarbonyl (Alloc) Group: The Palladium-Mediated Strategy

The Alloc group offers true orthogonality to both acid- and base-labile protecting groups.[3][16] Its removal under neutral conditions with a palladium(0) catalyst is exceptionally mild, though it requires careful handling of the catalyst and reagents.[17]

The protection procedure is analogous to that for Cbz, using allyl chloroformate as the acylating agent.

Methodology:

  • Dissolution: Dissolve 4-amino-1-(isobutyryl)piperidine (1.0 eq.) and NaHCO₃ (2.0 eq.) in a 2:1 mixture of THF and water.

  • Cooling: Cool the mixture to 0 °C.

  • Reagent Addition: Add allyl chloroformate (Alloc-Cl, 1.1 eq.) dropwise.

  • Reaction: Stir at room temperature for 2-4 hours.

  • Work-up & Purification: Follow the same work-up and purification procedure as for Cbz-protection (Protocol 1).

The deprotection mechanism involves a Tsuji-Trost-type allylation.[18] The Pd(0) catalyst performs an oxidative addition into the allyl C-O bond, forming a π-allyl palladium complex. A nucleophilic scavenger then intercepts the allyl group, regenerating the Pd(0) catalyst and liberating the carbamic acid, which decarboxylates to the free amine.[3][18] Phenylsilane is an effective scavenger that acts as a hydride donor.[18]

Alloc_Deprotection_Workflow start Start dissolve Dissolve Substrate & Pd(PPh₃)₄ in anhydrous DCM under N₂ start->dissolve add_scavenger Add Phenylsilane (PhSiH₃) dissolve->add_scavenger react Stir at RT for 1-2 hours add_scavenger->react concentrate Concentrate under reduced pressure react->concentrate purify Purify via Column Chromatography (to remove catalyst residues) concentrate->purify end Deprotected Product purify->end

Caption: Workflow for Alloc-deprotection.

Methodology:

  • Setup: In a flask under an inert atmosphere (N₂ or Ar), dissolve the Alloc-protected piperidine (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).[18]

  • Scavenger Addition: Add phenylsilane (PhSiH₃, 20 eq.) and stir the mixture at room temperature.[18]

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up: Concentrate the reaction mixture directly under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to remove palladium residues and silane byproducts.

Conclusion

The selection of an amine protecting group is a critical decision that profoundly impacts the efficiency and success of a synthetic route. While Boc remains a convenient and widely used option, its limitations necessitate a thorough understanding of its orthogonal counterparts.

  • Cbz offers excellent stability but is constrained by its incompatibility with reducible functional groups.

  • Fmoc provides a mild, base-labile deprotection pathway, making it ideal for acid-sensitive substrates.[19]

  • Alloc represents a truly orthogonal strategy, with its gentle, palladium-catalyzed removal being compatible with a wide array of functionalities.[20]

By understanding the distinct advantages and operational requirements of each protecting group, as detailed in this guide, researchers and drug development professionals can design more robust, flexible, and efficient syntheses of 4-amino-1-(isobutyryl)piperidine derivatives and other complex nitrogen-containing molecules.

References

  • Stability of Amino Protecting Groups. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]

  • Ashton, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved January 16, 2026, from [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Retrieved January 16, 2026, from [Link]

  • Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved January 16, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved January 16, 2026, from [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 17-27). Humana Press. Retrieved January 16, 2026, from [Link]

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Retrieved January 16, 2026, from [Link]

  • Aamer, A., & Ali, A. (2017). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Journal of the Brazilian Chemical Society, 28(8), 1478-1484. Retrieved January 16, 2026, from [Link]

  • Gomez, J. L., et al. (2022). Method for the fmoc group cleavage. Google Patents (EP4011901A1).
  • Various Authors. (2025). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Request PDF on ResearchGate. Retrieved January 16, 2026, from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved January 16, 2026, from [Link]

  • Wikipedia contributors. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2021). Can we remove the fmoc group after peptide cleavage? [Forum discussion]. Retrieved January 16, 2026, from [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. Springer Nature Experiments. Retrieved January 16, 2026, from [Link]

  • Medicilon. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups. Retrieved January 16, 2026, from [Link]

  • Fernández-Forner, D., et al. (2001). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. Tetrahedron Letters, 42(27), 4471-4474. Retrieved January 16, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved January 16, 2026, from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved January 16, 2026, from [Link]

  • Chemistry Page. (2024, October 24). Protecting Groups for Amines: Boc, CBz and FMOC [Video]. YouTube. Retrieved January 16, 2026, from [Link]

  • Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(7), 1319. Retrieved January 16, 2026, from [Link]

  • Lokey Lab Protocols. (2017, March 16). Fmoc. Retrieved January 16, 2026, from [Link]

  • Gámez-Valenzuela, S., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 103. Retrieved January 16, 2026, from [Link]

  • AAPPTec. (n.d.). Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Technical Support Information Bulletin 1144. Retrieved January 16, 2026, from [Link]

  • Peptide Synthesis, Purification, and Mass Spectrometry Core (PPMC). (n.d.). Alloc Protecting Group Removal Protocol. Retrieved January 16, 2026, from [Link]

  • Various Authors. (2025). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. Request PDF on ResearchGate. Retrieved January 16, 2026, from [Link]

  • Ashton, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved January 16, 2026, from [Link]

  • Albericio, F., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 9871-9981. Retrieved January 16, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 16, 2026, from [Link]

  • Various Authors. (2025). Selective Cleavage of Cbz-Protected Amines. Request PDF on ResearchGate. Retrieved January 16, 2026, from [Link]

  • Various Authors. (n.d.). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Retrieved January 16, 2026, from [Link]

  • Chemistry Page. (2024, October 28). Protecting Groups for Amines: Boc, CBz and FMOC - Part:03 [Video]. YouTube. Retrieved January 16, 2026, from [Link]

  • Scientific Update. (2023, February 22). To Deprotect and Serve. Retrieved January 16, 2026, from [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved January 16, 2026, from [Link]

  • ScienceMadness Discussion Board. (2020, February 18). Deprotection of N-benzyl piperidine compound. Retrieved January 16, 2026, from [Link]

  • Chen, Y., et al. (2012). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(1), 387-390. Retrieved January 16, 2026, from [Link]

Sources

A Guide to Comparative Efficacy Evaluation of Novel Piperidine Derivatives in Target-Based Assays: A Case Study Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the piperidine scaffold stands as a cornerstone of medicinal chemistry, forming the backbone of numerous approved therapeutics.[1] The introduction of novel derivatives, such as the hypothetical compound 4-(N-BOC-Amino)-1-(isobutyryl)piperidine, necessitates a robust and systematic evaluation of their biological activity. This guide provides a comprehensive framework for assessing the comparative efficacy of such novel piperidine derivatives through a series of target-based assays. While direct experimental data for this compound is not publicly available, this document will leverage established methodologies and known comparators for plausible targets of the broader piperidine class to illustrate a best-practice approach for researchers, scientists, and drug development professionals.

The rationale behind selecting specific target-based assays is rooted in the known biological activities of structurally related piperidine compounds. These derivatives have shown promise as CCR5 antagonists, HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), SIRT2 inhibitors, and topoisomerase II inhibitors.[1][2] Therefore, this guide will focus on a multi-pronged assay strategy to elucidate the potential efficacy of a novel piperidine derivative against these four key targets.

Strategic Selection of Target-Based Assays

The initial phase of evaluating a novel compound involves a series of well-defined in vitro assays to determine its potency and selectivity for a panel of putative biological targets. The choice of assay is critical and should be guided by the need for high-throughput screening capabilities, reproducibility, and translatability to more complex biological systems.

Target I: C-C Chemokine Receptor Type 5 (CCR5)

CCR5, a G-protein coupled receptor (GPCR), is a crucial co-receptor for the entry of the most common strains of HIV-1 into host cells.[3] Small molecule antagonists of CCR5 can effectively block this interaction, making it a prime target for antiviral drug development.[3]

Comparative Efficacy of CCR5 Antagonists

The efficacy of a novel piperidine derivative as a CCR5 antagonist would be compared against established inhibitors such as Maraviroc, Vicriviroc, and Aplaviroc.[4][5]

CompoundAssay TypeEndpointPotency (IC50)Reference
This compound Radioligand Binding AssayInhibition of ¹²⁵I-MIP-1β bindingHypothetical DataN/A
Calcium Mobilization AssayInhibition of RANTES-induced Ca²⁺ fluxHypothetical DataN/A
Maraviroc Radioligand Binding AssayInhibition of ¹²⁵I-MIP-1β binding~0.4 nM[6]
Calcium Mobilization AssayInhibition of RANTES-induced Ca²⁺ flux~2.0 nM[7]
Vicriviroc Antiviral AssayInhibition of HIV-1 replication in PBMCs~0.5-3.5 nM[4]
Aplaviroc Antiviral AssayInhibition of HIV-1 replication in PBMCs~1.0 nM[4]
Experimental Protocols for CCR5 Antagonist Evaluation

This assay directly measures the ability of a compound to displace a radiolabeled ligand from the CCR5 receptor.

Protocol:

  • Cell Culture: Maintain a stable cell line expressing human CCR5 (e.g., CHO-CCR5) in appropriate culture medium.

  • Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, incubate cell membranes with a constant concentration of ¹²⁵I-MIP-1β (radioligand) and varying concentrations of the test compound or a known antagonist (e.g., Maraviroc).

  • Incubation: Incubate at room temperature for 1-2 hours to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filter using a gamma counter.

  • Data Analysis: Calculate the percentage of specific binding at each compound concentration and determine the IC50 value by non-linear regression analysis.

CCR5_Binding_Assay A CHO-CCR5 Cells B Membrane Preparation A->B Harvest & Lyse C Incubate with ¹²⁵I-MIP-1β and Test Compound B->C Add to Assay Plate D Filtration C->D Separate Bound/Free E Gamma Counting D->E Measure Radioactivity F IC50 Determination E->F Data Analysis

Caption: Workflow for a CCR5 radioligand binding assay.

This functional assay measures the inhibition of chemokine-induced intracellular calcium release, a downstream signaling event of CCR5 activation.[8]

Protocol:

  • Cell Preparation: Load CCR5-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: Pre-incubate the loaded cells with varying concentrations of the test compound or a known antagonist.

  • Stimulation: Add a CCR5 agonist, such as RANTES (CCL5), to stimulate the receptor.

  • Detection: Measure the change in intracellular calcium concentration by monitoring fluorescence using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: Determine the IC50 value by plotting the inhibition of the calcium response against the compound concentration.

Target II: HIV-1 Reverse Transcriptase (RT)

HIV-1 RT is a key enzyme responsible for converting the viral RNA genome into DNA, a critical step in the viral life cycle. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inhibiting its activity.[9]

Comparative Efficacy of NNRTIs

The inhibitory activity of a novel piperidine derivative would be compared against established NNRTIs like Nevirapine and Efavirenz.[10][11]

CompoundAssay TypeEndpointPotency (IC50)Reference
This compound Biochemical RT Inhibition AssayInhibition of recombinant HIV-1 RT activityHypothetical DataN/A
Cell-Based Antiviral AssayInhibition of HIV-1 replication in T-cell linesHypothetical DataN/A
Nevirapine Biochemical RT Inhibition AssayInhibition of recombinant HIV-1 RT activity~200 nM[11]
Efavirenz Biochemical RT Inhibition AssayInhibition of recombinant HIV-1 RT activity~2.5 nM[10]
Experimental Protocol for NNRTI Evaluation

This assay directly measures the enzymatic activity of purified HIV-1 RT.[12][13]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing a poly(rA) template, an oligo(dT) primer, and a mixture of dNTPs, including a labeled dNTP (e.g., ³H-dTTP or a non-radioactive alternative like BrdUTP).[13]

  • Compound Addition: Add varying concentrations of the test compound or a known NNRTI to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding purified recombinant HIV-1 RT.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction and quantify the amount of newly synthesized DNA. For radioactive assays, this involves precipitating the DNA and measuring incorporated radioactivity. For non-radioactive assays, an ELISA-based detection of the incorporated labeled nucleotide is used.[12]

  • Data Analysis: Calculate the percentage of RT inhibition at each compound concentration and determine the IC50 value.

RT_Inhibition_Assay A Prepare Reaction Mix (Template, Primer, dNTPs) B Add Test Compound A->B C Add HIV-1 RT B->C Initiate Reaction D Incubate at 37°C C->D E Quantify DNA Synthesis D->E Stop Reaction F IC50 Determination E->F

Caption: Workflow for a biochemical HIV-1 RT inhibition assay.

Target III: Sirtuin 2 (SIRT2)

SIRT2 is a NAD⁺-dependent deacetylase that plays a role in various cellular processes, including cell cycle regulation and tumorigenesis. Inhibition of SIRT2 is a potential therapeutic strategy for cancer and neurodegenerative diseases.[14]

Comparative Efficacy of SIRT2 Inhibitors

The inhibitory potential of a novel piperidine derivative would be assessed against known SIRT2 inhibitors such as AGK2 and Tenovin-6.[15][16]

CompoundAssay TypeEndpointPotency (IC50)Reference
This compound Fluorometric Deacetylase AssayInhibition of SIRT2 deacetylase activityHypothetical DataN/A
AGK2 Fluorometric Deacetylase AssayInhibition of SIRT2 deacetylase activity~3.5 µM[16]
Tenovin-6 In vitro Deacetylase AssayInhibition of SIRT2 deacetylase activity~21 µM[15]
SirReal2 In vitro Deacetylase AssayInhibition of SIRT2 deacetylase activity~0.14 µM[16]
Experimental Protocol for SIRT2 Inhibitor Evaluation

This assay measures the deacetylase activity of SIRT2 using a fluorogenic substrate.[17]

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant human SIRT2 enzyme, NAD⁺ (as a cofactor), and varying concentrations of the test compound or a known inhibitor.

  • Pre-incubation: Incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add a fluorogenic acetylated peptide substrate (e.g., a p53-derived peptide).

  • Deacetylation Reaction: Incubate at 37°C to allow SIRT2 to deacetylate the substrate.

  • Developer Addition: Add a developer solution that specifically cleaves the deacetylated peptide, releasing a fluorescent group.

  • Detection: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).[17]

  • Data Analysis: Calculate the percentage of SIRT2 inhibition and determine the IC50 value.

Target IV: Topoisomerase II (Topo II)

Topoisomerase II is an essential enzyme that manages DNA topology during replication, transcription, and chromosome segregation.[18] It is a well-established target for anticancer drugs.[19][20]

Comparative Efficacy of Topoisomerase II Inhibitors

The inhibitory activity of a novel piperidine derivative would be compared against well-characterized Topo II inhibitors such as Etoposide (a poison) and ICRF-193 (a catalytic inhibitor).[21]

CompoundAssay TypeEndpointPotency (IC50/EC50)Reference
This compound DNA Relaxation AssayInhibition of supercoiled DNA relaxationHypothetical DataN/A
DNA Cleavage AssayStimulation of DNA cleavage complexHypothetical DataN/A
Etoposide DNA Cleavage AssayStimulation of DNA cleavage complex~50-100 µM[21]
ICRF-193 DNA Relaxation AssayInhibition of supercoiled DNA relaxation~1-5 µM[21]
Experimental Protocols for Topoisomerase II Inhibitor Evaluation

This assay measures the ability of a compound to inhibit the catalytic activity of Topo II in relaxing supercoiled plasmid DNA.[21]

Protocol:

  • Reaction Mixture: Prepare a reaction buffer containing supercoiled plasmid DNA (e.g., pHOT-1), ATP, and varying concentrations of the test compound.

  • Enzyme Addition: Add purified human Topoisomerase IIα.

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light. Quantify the amount of relaxed DNA to determine the extent of inhibition.

TopoII_Relaxation_Assay A Supercoiled DNA + Test Compound B Add Topo IIα + ATP A->B C Incubate at 37°C B->C D Stop Reaction (SDS, Proteinase K) C->D E Agarose Gel Electrophoresis D->E F Quantify DNA Relaxation E->F

Caption: Workflow for a Topoisomerase II DNA relaxation assay.

This assay identifies Topo II "poisons" that stabilize the covalent enzyme-DNA cleavage complex.[21][22]

Protocol:

  • Reaction Setup: Similar to the relaxation assay, but without ATP, as it is not required for the cleavage reaction. Incubate supercoiled plasmid DNA with Topo IIα and the test compound.

  • Incubation: Incubate at 37°C for 15-30 minutes.

  • Complex Trapping: Add SDS to trap the covalent cleavage complexes.

  • Protein Digestion: Treat with proteinase K to digest the enzyme.

  • Gel Electrophoresis: Separate the DNA on an agarose gel. The formation of linear DNA from the supercoiled plasmid indicates the stabilization of the cleavage complex.

  • Analysis: Quantify the amount of linear DNA to determine the compound's ability to act as a Topo II poison.

Conclusion and Future Directions

This guide outlines a systematic, target-based approach to evaluate the comparative efficacy of a novel piperidine derivative, this compound. By employing a panel of robust and well-validated in vitro assays for CCR5, HIV-1 RT, SIRT2, and Topoisomerase II, researchers can efficiently determine the compound's potency, mechanism of action, and selectivity. The hypothetical data presented in the comparison tables serves as a template for organizing and interpreting experimental results.

Positive hits from these primary assays would warrant further investigation, including selectivity profiling against related targets, cell-based assays to confirm activity in a more physiological context, and subsequent pharmacokinetic and in vivo efficacy studies. This structured approach ensures a thorough and scientifically rigorous evaluation, paving the way for the potential development of new and effective therapeutics.

References

  • Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics. (n.d.). AACR Publications. Retrieved January 16, 2026, from [Link]

  • SIRT2 Inhibitor Screening Assay Kit (Fluorometric). (n.d.). Epigenetics. Retrieved January 16, 2026, from [Link]

  • Clinical Info .HIV.gov. (2024, September 12). What to Start: Non-Nucleoside Reverse Transcriptase Inhibitor Regimens. Retrieved January 16, 2026, from [Link]

  • Pommier, Y., Leo, E., Zhang, H., & Marchand, C. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & Biology, 17(5), 421-433.
  • Abdelshaheed, M., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 1-11.
  • ProFoldin. (n.d.). DNA topoisomerase II assay kits. Retrieved January 16, 2026, from [Link]

  • Lai, C. Y., & Hsieh, T. S. (2023). The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy. International Journal of Molecular Sciences, 24(2), 1339.
  • ProFoldin. (n.d.). The world of topoisomerase assays. Retrieved January 16, 2026, from [Link]

  • University of Arizona. (2017, June 14). Piperidine-based drug discovery. Retrieved January 16, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, June 25). Reverse Transcriptase Inhibitors. Retrieved January 16, 2026, from [Link]

  • Wikipedia. (n.d.). Reverse-transcriptase inhibitor. Retrieved January 16, 2026, from [Link]

  • Thakur, D. S. (2011). Topoisomerase II Inhibitors in Cancer Treatment. International Journal of Pharmaceutical Sciences and Nanotechnology, 3(4), 1183-1192.
  • Taylor & Francis. (n.d.). Non-nucleoside reverse transcriptase inhibitors – Knowledge and References. Retrieved January 16, 2026, from [Link]

  • Drugs.com. (n.d.). List of NNRTIs. Retrieved January 16, 2026, from [Link]

  • Patsnap Synapse. (2024, January 4). CCR5 Antagonists: A Comprehensive Guide and How to Keep Up with the Latest Developments. Retrieved January 16, 2026, from [Link]

  • Fatkenheuer, G., et al. (2007). CCR5 ANTAGONISTS: COMPARISON OF EFFICACY, SIDE EFFECTS, PHARMACOKINETICS AND INTERACTIONS – REVIEW OF THE LITERATURE. DAIG. Retrieved January 16, 2026, from [Link]

  • Suzuki, T., et al. (2018). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. Journal of Medicinal Chemistry, 61(4), 1465-1477.
  • National Institutes of Health. (n.d.). Topoisomerase Assays. Retrieved January 16, 2026, from [Link]

  • National Institutes of Health. (n.d.). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Retrieved January 16, 2026, from [Link]

  • National Institutes of Health. (n.d.). Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket. Retrieved January 16, 2026, from [Link]

  • MDPI. (2019, February 2). CCR5/CXCR4 Dual Antagonism for the Improvement of HIV Infection Therapy. Retrieved January 16, 2026, from [Link]

  • National Institutes of Health. (n.d.). A Comparative Docking Study of Anibamine as the First Natural Product CCR5 Antagonist in CCR5 Homology Models. Retrieved January 16, 2026, from [Link]

  • PubMed. (n.d.). Biochemical Screening Assays to Identify HIV-1 Integrase Inhibitors. Retrieved January 16, 2026, from [Link]

  • Karolinska Institutet - Figshare. (2024, September 2). Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action. Retrieved January 16, 2026, from [Link]

  • PNAS. (n.d.). Identification of mechanistically distinct inhibitors of HIV-1 reverse transcriptase through fragment screening. Retrieved January 16, 2026, from [Link]

  • MDPI. (n.d.). Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays. Retrieved January 16, 2026, from [Link]

  • National Institutes of Health. (n.d.). Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. Retrieved January 16, 2026, from [Link]

  • National Institutes of Health. (n.d.). Biochemical Mechanism of Human Immunodeficiency Virus Type 1 Reverse Transcriptase Resistance to Stavudine. Retrieved January 16, 2026, from [Link]

  • Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly. (n.d.). ScienceDirect. Retrieved January 16, 2026, from [Link]

  • VCU Scholars Compass. (n.d.). "DEVELOPMENT OF ANTAGONISTS TARGETING CHEMOKINE RECEPTOR CCR5 AND THE C" by Christopher Kent Arnatt. Retrieved January 16, 2026, from [Link]

  • ACS Publications. (n.d.). Discovery of Novel CCR5 Ligands as Anticolorectal Cancer Agents by Sequential Virtual Screening | ACS Omega. Retrieved January 16, 2026, from [Link]

Sources

Validating the Molecular Architecture of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine: A Comparative Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to a vast array of pharmaceuticals due to its favorable pharmacological profile.[1] The precise three-dimensional arrangement of substituents on this ring system is critical, as minor conformational changes can drastically alter biological activity. This guide provides a comprehensive comparison of analytical techniques for the definitive structural validation of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine, a representative polysubstituted piperidine derivative. We will present a detailed methodology for single-crystal X-ray crystallography as the gold standard for absolute structure determination and compare its outputs with complementary data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational analysis. This integrated approach ensures an unambiguous and robust structural assignment, a prerequisite for advancing drug development programs.

The Imperative for Unambiguous Structural Validation

In drug discovery, a molecule's structure is inextricably linked to its function. For piperidine derivatives, key structural questions must be answered:

  • Connectivity: Is the atomic framework correctly assembled?

  • Regiochemistry: Are the N-BOC-amino and isobutyryl groups at the correct positions (C4 and N1, respectively)?

  • Conformation: What is the preferred three-dimensional arrangement of the piperidine ring (e.g., chair, boat, twist-boat)?[2]

  • Stereochemistry: How are the substituents oriented in space (axial vs. equatorial)?[3]

While techniques like NMR and MS can provide strong evidence for connectivity and composition, only single-crystal X-ray crystallography can provide a direct, high-resolution snapshot of the molecule's solid-state conformation and absolute stereochemistry, resolving any ambiguities.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography offers the most definitive method for molecular structure elucidation by mapping electron density from the diffraction pattern of a single, highly ordered crystal.[4] This technique is unparalleled in its ability to determine precise bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state.

Experimental Protocol: X-ray Structure Determination

Step 1: Crystal Growth (The Critical Hurdle) The primary challenge is often growing a single crystal of sufficient quality (typically >0.1 mm in all dimensions) and diffraction power.

  • Rationale: Slow evaporation is the most common technique for small molecules as it allows molecules to gradually and orderly arrange themselves into a crystal lattice. The choice of solvent is critical; an ideal solvent dissolves the compound moderately and has a suitable vapor pressure.

  • Procedure:

    • Dissolve 10-20 mg of highly purified this compound in a minimal amount of a suitable solvent or solvent system (e.g., ethyl acetate/hexane, methanol, or acetone) in a small, clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a stable temperature.

    • Monitor the vial for the formation of well-defined, single crystals.

Step 2: Data Collection

  • Procedure:

    • Select a suitable, defect-free crystal and mount it on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[4]

    • Using a modern diffractometer with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å), collect a full sphere of diffraction data by rotating the crystal through a series of angles.[5]

Step 3: Structure Solution and Refinement

  • Procedure:

    • Process the raw diffraction data to integrate the intensities of the reflections and perform necessary corrections.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecular structure.

    • Refine the model against the experimental data, adjusting atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors. The quality of the final structure is assessed by refinement statistics such as the R-factor.

Interpreting Crystallographic Data

The definitive output of a successful crystallographic experiment is a set of atomic coordinates that define the molecule's structure. This data is summarized in a crystallographic information file (CIF) and can be visualized. For our target molecule, the data would confirm the piperidine ring's conformation and the spatial orientation of its substituents.

Table 1: Representative Crystallographic Data for a Piperidine Derivative

Parameter Expected Value/Result Significance
Crystal System Monoclinic Describes the basic shape of the unit cell.
Space Group P2₁/c Defines the symmetry elements within the unit cell.[5]
a, b, c (Å) a = 7-9, b = 15-20, c = 6-8 Unit cell dimensions.
β (°) 110-120 The angle of the unit cell for a monoclinic system.[5]
Z 4 Number of molecules in the unit cell.
Piperidine Ring Conformation Chair The chair is generally the most stable conformation for piperidine rings.[1]
N-BOC-Amino Group Equatorial Substituents on piperidine rings often prefer the less sterically hindered equatorial position.[3]

| C-N-C=O (Amide) Torsion | ~180° | The isobutyryl group's amide bond is expected to be largely planar. |

Comparative Analytical Techniques

While X-ray crystallography is definitive, it is not always feasible. Other techniques are essential for routine characterization and for understanding the molecule's behavior in solution.

Workflow for Integrated Structural Elucidation

The following diagram illustrates a logical workflow, integrating multiple techniques for a comprehensive structural validation.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_detailed Detailed Structural Analysis cluster_confirmation Definitive Confirmation Synthesis Synthesis of This compound MS Mass Spectrometry (MS) Synthesis->MS Confirms Mass & Formula NMR_1D 1D NMR (¹H, ¹³C) Synthesis->NMR_1D Confirms Functional Groups & Symmetry NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Establishes Connectivity Comp_Chem Computational Modeling NMR_2D->Comp_Chem Informs Solution Conformation Model XRay Single-Crystal X-ray Crystallography NMR_2D->XRay Provides Structure for Comparison Comp_Chem->XRay Predicts Solid-State Conformation

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Drug Discovery Professional

In the landscape of contemporary drug discovery, the piperidine scaffold stands as a testament to nature's ingenuity and medicinal chemistry's prowess.[1][2] This saturated heterocycle is a privileged structure, gracing the core of numerous pharmaceuticals across a spectrum of therapeutic areas, from central nervous system disorders to oncology.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to be a versatile framework for potent and selective ligands.[1] Our focus here is on a specific subclass: 4-(N-BOC-Amino)-1-(isobutyryl)piperidine derivatives. These compounds are important intermediates and building blocks for a range of biologically active molecules, including potential muscarinic M3 receptor antagonists and CCR5 antagonists for HIV treatment.[3][4]

However, the very features that make the piperidine core so valuable also present a significant challenge: the potential for off-target interactions, or cross-reactivity. An investigational compound binding to unintended biological targets can lead to a cascade of undesirable outcomes, from misleading structure-activity relationship (SAR) data to severe adverse drug reactions in clinical trials.[5] Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory checkbox but a cornerstone of rational drug design and a critical determinant of a program's success.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide an in-depth, logical framework for designing, executing, and interpreting cross-reactivity studies for this specific chemical class. We will delve into the causality behind experimental choices, present self-validating workflows, and ground our recommendations in authoritative scientific principles.

The Strategic Imperative: Designing a Cross-Reactivity Screening Cascade

The fundamental goal of a cross-reactivity study is to understand a compound's "promiscuity" by challenging it against a diverse panel of biologically relevant targets. For piperidine derivatives, which are known to interact with a wide array of proteins, a comprehensive panel is essential.[1][6] The design of this screening cascade should be logical and tiered, starting with broad, high-throughput methods and progressing to more focused, physiologically relevant assays for any identified "hits."

A well-designed cascade ensures that resources are used efficiently while maximizing the detection of potential liabilities.

G cluster_0 Tier 1: Broad Panel Screening (In Vitro) cluster_1 Tier 2: Hit Confirmation & Functional Analysis cluster_2 Tier 3: Cellular & Phenotypic Profiling A Primary Target Engagement Assay B Biochemical Cross-Reactivity Panel (e.g., Kinases, GPCRs, Ion Channels) A->B Confirmed On-Target Activity C Orthogonal Biochemical Assays (e.g., Radioligand Binding) B->C Off-Target Hits Identified D Cell-Based Functional Assays (e.g., Second Messenger, Reporter Gene) C->D Binding Confirmed E Cell Viability / Cytotoxicity Assays D->E Functional Activity Confirmed F Phenotypic Screening / High-Content Imaging E->F Evaluate Cellular Health Impact G Candidate Selection / SAR Optimization F->G

Caption: A tiered workflow for cross-reactivity screening.

PART 1: Biochemical Assays - The First Line of Defense

Biochemical assays provide a direct measure of the interaction between a compound and a purified protein target. They are highly sensitive, reproducible, and amenable to high-throughput formats, making them ideal for initial broad-panel screening.

Competitive Radioligand Binding Assays for G-Protein Coupled Receptors (GPCRs)

Expertise & Experience: GPCRs represent the largest family of drug targets, and their off-target modulation is a common source of adverse effects.[7] The competitive radioligand binding assay is the gold standard for quantifying a compound's affinity for a specific GPCR.[8] The principle is straightforward: our test compound competes with a known, radiolabeled ligand for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of our test compound.[9] This allows us to determine an inhibition constant (Ki), a fundamental measure of binding affinity.

G Principle of Competitive Radioligand Binding Assay cluster_0 Condition 1: No Competitor cluster_1 Condition 2: With Competitor Receptor1 Receptor Radioligand1 Radioligand (*) Receptor1->Radioligand1 Binds Receptor2 Receptor TestCompound Test Compound Receptor2->TestCompound Competes Radioligand2 Radioligand (*)

Caption: Competition between a test compound and a radioligand.

Trustworthiness (Self-Validating Protocol):

Objective: To determine the binding affinity (Ki) of a this compound derivative against a panel of GPCR targets.

Materials:

  • Membrane preparations expressing the target GPCRs (commercial sources like Eurofins Discovery or ThermoFisher provide these).[7]

  • Radiolabeled ligand specific for each target receptor.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (specific to each receptor, typically containing Tris-HCl, MgCl2, and protease inhibitors).

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation fluid and a microplate scintillation counter.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. A typical starting concentration range is 10 µM down to 0.1 nM. Include a "no compound" control (vehicle only) and a "non-specific binding" control (vehicle plus a high concentration of a known, non-radiolabeled ligand).

  • Reaction Setup: In each well of the 96-well plate, add:

    • 25 µL of assay buffer.

    • 25 µL of the appropriate test compound dilution.

    • 25 µL of the radiolabeled ligand (at a concentration near its Kd).

    • 25 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash each well with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Allow the filter mat to dry, then add scintillation fluid to each well.

  • Data Acquisition: Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Kinase Inhibition Assays

Expertise & Experience: Protein kinases are another major class of drug targets, and unintended kinase inhibition is a frequent cause of toxicity.[10] The human kinome has over 500 members, and their ATP-binding sites share structural similarities, making cross-reactivity common.[11] A variety of assay formats exist, with luminescence-based assays that measure the depletion of ATP being particularly popular for high-throughput screening due to their simplicity and sensitivity.[11] The principle is that as the kinase phosphorylates its substrate, ATP is consumed. The amount of remaining ATP is quantified using a luciferase/luciferin reaction, which produces light. An inhibitor will prevent ATP consumption, resulting in a higher luminescent signal.

Trustworthiness (Self-Validating Protocol):

Objective: To determine the IC50 of a this compound derivative against a panel of protein kinases.

Materials:

  • Recombinant protein kinases.

  • Kinase-specific peptide substrates.

  • Test compound stock solution.

  • Kinase assay buffer (containing HEPES, MgCl2, DTT, and BSA).

  • ATP solution.

  • Luminescent ATP detection reagent (e.g., Promega Kinase-Glo®).

  • White, opaque 96- or 384-well plates.

  • A luminometer.

Step-by-Step Methodology:

  • Compound Plating: Serially dilute the test compound and dispense it into the wells of the assay plate. Include positive controls (known inhibitors) and negative controls (vehicle).[11]

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in the assay buffer and add it to each well.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add the luminescent ATP detection reagent to each well. This reagent stops the kinase reaction and initiates the light-producing reaction.

  • Data Acquisition: After a short incubation (e.g., 10 minutes), measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data to the controls (% inhibition).

    • Plot the % inhibition versus the log of the compound concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.[11]

PART 2: Cell-Based Assays - Bridging the Gap to Physiology

While biochemical assays are powerful, they lack the complexity of a living cell.[12] Cell-based assays are essential for confirming that an observed biochemical interaction translates into a functional cellular response and for identifying off-target effects that only manifest in a physiological context.[12][13]

GPCR Second Messenger Assays (cAMP)

Expertise & Experience: GPCRs transduce extracellular signals into intracellular responses via second messengers like cyclic AMP (cAMP).[14] Measuring changes in cAMP levels provides a direct functional readout of Gs- or Gi-coupled receptor modulation. For example, if a compound binds to a Gs-coupled receptor, it might act as an agonist, increasing cAMP, or as an antagonist, blocking the cAMP increase caused by a known agonist. This functional context is critical for interpreting binding data.[14]

G cluster_0 Cell Membrane Agonist Agonist GPCR Gs-Coupled Receptor Agonist->GPCR 1. Binds G_Protein G Protein (Gs) GPCR->G_Protein 2. Activates AC Adenylate Cyclase G_Protein->AC 3. Activates cAMP cAMP (Second Messenger) AC->cAMP 4. Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA 5. Activates Cellular_Response Cellular Response PKA->Cellular_Response 6. Phosphorylates Targets

Caption: Simplified Gs-coupled GPCR signaling pathway via cAMP.

Trustworthiness (Self-Validating Protocol):

Objective: To determine if a compound functionally modulates a Gs- or Gi-coupled receptor by measuring intracellular cAMP levels.

Materials:

  • A cell line engineered to express the target GPCR (e.g., HEK293 or CHO cells).

  • Cell culture medium and supplements.

  • A cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • A known agonist for the target receptor.

  • Test compound.

  • A phosphodiesterase (PDE) inhibitor like IBMX (to prevent cAMP degradation).

Step-by-Step Methodology:

  • Cell Plating: Seed the cells in a suitable multi-well plate and grow them to the desired confluency.

  • Cell Stimulation (Agonist Mode): To test for agonism, treat the cells with serial dilutions of the test compound in the presence of a PDE inhibitor.

  • Cell Stimulation (Antagonist Mode): To test for antagonism, pre-incubate the cells with serial dilutions of the test compound, then stimulate them with a fixed concentration (e.g., EC80) of a known agonist.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis & Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis:

    • For agonist mode, plot the signal versus the log of the compound concentration to determine the EC50 (potency) and the maximum response (efficacy).

    • For antagonist mode, plot the signal versus the log of the compound concentration to determine the IC50.

Cell Viability Assays

Expertise & Experience: A fundamental aspect of cross-reactivity is overt cytotoxicity. A compound that kills cells indiscriminately has little therapeutic potential. Cell viability assays, such as those measuring cellular ATP levels, provide a robust and high-throughput method to assess the general health of cells after compound treatment.[13] A decrease in cellular ATP is a hallmark of metabolic compromise and a precursor to cell death.

Trustworthiness (Self-Validating Protocol):

Objective: To assess the cytotoxic potential of a compound on various cell lines.

Materials:

  • A panel of relevant cell lines (e.g., HepG2 for liver toxicity, HEK293 as a general line).

  • Cell culture medium.

  • Test compound.

  • Luminescent cell viability reagent (e.g., Promega CellTiter-Glo®).

  • White, opaque 96-well plates.

  • A luminometer.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells at a determined density in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a positive control (e.g., a known cytotoxic agent like staurosporine) and a negative control (vehicle).

  • Incubation: Incubate the cells for an extended period (e.g., 48-72 hours) to allow for cytotoxic effects to manifest.

  • Assay Procedure: Equilibrate the plate to room temperature. Add the cell viability reagent to each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence.

  • Data Analysis: Normalize the data to the vehicle control and plot the percent viability versus the log of the compound concentration to determine the CC50 (cytotoxic concentration 50%).

Data Presentation and Comparative Analysis

To translate raw data into actionable insights, clear and concise presentation is paramount. Tables summarizing the key parameters (Ki, IC50, CC50) across the target panel are essential for at-a-glance comparison.

Hypothetical Data Summary: Let's consider a fictional derivative, Compound X , and compare it to a known, less selective alternative, Comparator A .

Table 1: Biochemical Cross-Reactivity Profile

Target ClassTargetCompound X (Ki/IC50, µM)Comparator A (Ki/IC50, µM)
Primary Target Muscarinic M3 0.005 0.010
GPCRsMuscarinic M11.20.15
Muscarinic M2> 100.50
Adrenergic α2A> 102.5
Serotonin 5-HT2B5.80.80
hERG Channel> 101.1
KinasesCDK2/CycA> 107.5
ROCK18.93.2
PKA> 10> 10

Table 2: Cellular Assay Profile

Assay TypeCell LineCompound X (EC50/IC50/CC50, µM)Comparator A (EC50/IC50/CC50, µM)
M3 Functional Antagonism CHO-M3 0.015 0.025
M1 Functional AntagonismCHO-M12.50.28
Cell ViabilityHepG2> 5015.2
Cell ViabilityHEK293> 5022.5

Authoritative Interpretation: The data clearly illustrates the superior selectivity profile of Compound X . It demonstrates high potency for the intended M3 target with a >200-fold selectivity window against the closely related M1 receptor and >1000-fold against M2. In contrast, Comparator A shows significant off-target activity at M1, M2, 5-HT2B, and the hERG channel, all at concentrations less than 100-fold its primary target potency.[15] The potent hERG activity of Comparator A is a major safety concern, as hERG channel inhibition is linked to cardiac arrhythmias.[5] Furthermore, the cellular data corroborates the biochemical findings. Compound X is only functionally active at the M3 receptor within the tested concentration range and shows no cytotoxicity, whereas Comparator A exhibits potent off-target functional activity and cytotoxicity at concentrations that could be reached in vivo. This comprehensive profile provides strong evidence for advancing Compound X and deprioritizing Comparator A.

Conclusion

The rigorous, multi-tiered evaluation of cross-reactivity is indispensable in modern drug discovery. For this compound derivatives, a class of compounds with significant therapeutic promise, understanding the selectivity profile is paramount to mitigating risk and ensuring the development of safe and effective medicines. By integrating high-throughput biochemical screens with confirmatory, physiologically relevant cell-based assays, researchers can build a comprehensive and predictive picture of a compound's behavior. This data-driven approach, grounded in sound scientific principles, allows for the confident selection of drug candidates with the highest probability of success in the clinic.

References

  • CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents. Google Patents.
  • Oligonucleotide-Driven Nanoparticle Biosensor for Candida albicans Detection in Vaginal Swabs | ACS Omega . ACS Publications. Available at: [Link]

  • Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19) . ResearchGate. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates . RSC Publishing. Available at: [Link]

  • off-target effects of drugs . YouTube. Available at: [Link]

  • Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics | Request PDF . ResearchGate. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds . PubMed. Available at: [Link]

  • 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 . PubChem. Available at: [Link]

  • 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 . PubChem. Available at: [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening . PMC - NIH. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors . PMC - NIH. Available at: [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis . MDPI. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . PMC - PubMed Central. Available at: [Link]

  • The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics . NIH. Available at: [Link]

  • Cell-Based Functional Assays . Oncolines B.V. Available at: [Link]

  • Synthesis of N-Substituted piperidines from piperidone . ResearchGate. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development . Reaction Biology. Available at: [Link]

  • Strategy toward Kinase-Selective Drug Discovery | Journal of Chemical Theory and Computation . ACS Publications. Available at: [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity . Eurofins Discovery. Available at: [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research . Vipergen. Available at: [Link]

  • CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile . Books - Royal Society of Chemistry. Available at: [Link]

  • Peptide Arrays as Tools for Unraveling Tumor Microenvironments and Drug Discovery in Oncology . MDPI. Available at: [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor . MDPI. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors . ResearchGate. Available at: [Link]

  • Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners . PMC - NIH. Available at: [Link]

Sources

The Strategic Application of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the piperidine scaffold stands as a privileged structure, integral to a multitude of approved therapeutic agents. Its conformational pre-organization and the ability to project substituents into distinct vectors in three-dimensional space make it a cornerstone of medicinal chemistry. The strategic functionalization of the piperidine ring, particularly at the 1- and 4-positions, allows for the fine-tuning of a compound's pharmacological and pharmacokinetic properties. This guide provides an in-depth technical analysis of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine, a versatile building block, and objectively compares its potential performance with alternative N-acyl and N-alkyl analogs, drawing upon supporting experimental data from relevant studies.

The Significance of N-Acylation on the 4-Aminopiperidine Core

The 4-aminopiperidine moiety is a common motif in drug candidates, offering a basic nitrogen center that can be crucial for target engagement, as well as a handle for further chemical elaboration. The protection of the 4-amino group with a tert-butoxycarbonyl (BOC) group is a standard strategy to allow for selective modification of the piperidine nitrogen. The subsequent N-acylation of the piperidine ring, in this case with an isobutyryl group, serves several key purposes in drug design:

  • Modulation of Physicochemical Properties: The N-acyl group significantly impacts the lipophilicity, polarity, and basicity of the piperidine nitrogen. An isobutyryl group, being a small, branched alkyl chain, offers a moderate increase in lipophilicity compared to a simple acetyl group, which can influence cell permeability and oral absorption.

  • Structure-Activity Relationship (SAR) Exploration: The nature of the N-substituent is a critical determinant of a compound's biological activity. By varying the N-acyl group, medicinal chemists can probe the steric and electronic requirements of the target binding pocket. The branched nature of the isobutyryl group can provide a different conformational profile compared to linear acyl chains, potentially leading to enhanced target affinity or selectivity.

  • Metabolic Stability: The N-substituent can influence the metabolic fate of the molecule. The isobutyryl group may offer different metabolic stability compared to other functionalities, such as N-benzyl or long-chain alkyl groups, which can be susceptible to oxidative metabolism by cytochrome P450 enzymes.

Comparative Analysis of N-Substituted 4-Aminopiperidine Derivatives: A Case Study in N-Type Calcium Channel Blockers

A study by Teodori et al. on the design of N-type calcium channel blockers provides a valuable framework for comparing the impact of various N-substituents on the 4-aminopiperidine scaffold[1]. While the study does not include the exact this compound, it presents a series of N-acyl and N-alkyl analogs, allowing for an insightful, data-driven comparison.

The general structure of the compounds synthesized by Teodori et al. involves a 4-(N-acyl/alkylamino)piperidine core with an additional substituent on the piperidine nitrogen. The study highlights how modifications at both nitrogen atoms of the 4-aminopiperidine scaffold influence the antinociceptive activity.

Physicochemical Properties: A Comparative Overview

The choice of the N-acyl group directly influences key physicochemical parameters. Below is a comparative table of calculated properties for this compound and representative N-acyl and N-alkyl alternatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogP
This compound C₁₅H₂₈N₂O₃284.402.5
4-(N-BOC-Amino)-1-acetylpiperidineC₁₃H₂₄N₂O₃256.341.7
4-(N-BOC-Amino)-1-benzoylpiperidineC₁₈H₂₆N₂O₃318.413.2
4-(N-BOC-Amino)-1-benzylpiperidineC₁₈H₂₈N₂O₂304.433.5

Note: LogP values are estimations and can vary based on the calculation method.

This data illustrates that the isobutyryl group provides a moderate level of lipophilicity, falling between the smaller acetyl group and the larger benzoyl or benzyl substituents. This intermediate lipophilicity can be advantageous in achieving a balance between aqueous solubility and membrane permeability, a critical aspect of drug design.

Biological Performance: Insights from Structure-Activity Relationships

In the study by Teodori et al., various N-acyl and N-alkyl substituents on the piperidine nitrogen were evaluated for their impact on N-type calcium channel blocking activity and antinociceptive effects[1]. The findings demonstrate that the nature of this substituent is a critical determinant of potency.

For instance, compounds with a diphenylpropyl group on the piperidine nitrogen showed significant activity. While a direct comparison with the isobutyryl group is not available, the study's broader SAR data suggests that steric bulk and lipophilicity at this position are key drivers of activity. The isobutyryl group, with its branched structure, would occupy a distinct chemical space compared to linear or aromatic substituents, potentially offering a unique interaction profile with the target protein.

The choice between an N-acyl and an N-alkyl substituent also has significant implications. N-acyl derivatives, such as the isobutyryl compound, are generally less basic than their N-alkyl counterparts. This can be advantageous in reducing off-target effects at other receptors and ion channels, and can also influence the compound's absorption and distribution profile.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a representative method for the N-acylation of 4-(N-BOC-amino)piperidine.

Materials:

  • 4-(N-BOC-amino)piperidine

  • Isobutyryl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-(N-BOC-amino)piperidine (1.0 eq) in anhydrous DCM or THF.

  • Add TEA or DIPEA (1.2 - 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add isobutyryl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Diagram of the Synthetic Workflow:

G cluster_0 Synthesis of this compound Start 4-(N-BOC-amino)piperidine Reagents Isobutyryl chloride, TEA/DIPEA, DCM/THF Start->Reagents 1. Reaction N-Acylation at 0°C to rt Reagents->Reaction 2. Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reaction->Workup 3. Purification Silica Gel Chromatography Workup->Purification 4. Product This compound Purification->Product 5.

Caption: Synthetic workflow for the preparation of this compound.

Boc-Deprotection Protocol

The removal of the BOC group is a common subsequent step to liberate the 4-amino functionality for further derivatization.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add TFA (5-10 eq) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in water and basify with saturated aqueous NaHCO₃ solution until the pH is ~8-9.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for drug discovery. The isobutyryl group offers a unique combination of moderate lipophilicity and steric bulk that can be strategically employed to optimize the pharmacological and pharmacokinetic properties of lead compounds. While direct comparative data for this specific compound is limited in the public domain, structure-activity relationship studies on related N-acyl and N-alkyl 4-aminopiperidine derivatives strongly suggest that the choice of the N-substituent is a critical factor in determining biological activity.

Future studies focusing on the systematic comparison of a series of N-acyl derivatives, including the isobutyryl analog, within a specific therapeutic area would provide invaluable data for medicinal chemists. Such studies should include a comprehensive evaluation of not only biological potency but also metabolic stability and other key ADME (absorption, distribution, metabolism, and excretion) parameters. The insights gained from such investigations will undoubtedly facilitate the rational design of next-generation therapeutics built upon the privileged 4-aminopiperidine scaffold.

References

  • Teodori, E., Baldi, E., Dei, S., Gualtieri, F., Romanelli, M. N., Scapecchi, S., ... & Matucci, R. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 6070-6081. [Link]

  • Hernández-Vázquez, E., Ramírez-Trinidad, Á., González-Cruz, J. A., & Huerta-Salazar, E. (2024). N-acyl-4-arylaminopiperidines: Design and synthesis of a potential antimicrobial scaffold. Bioorganic & Medicinal Chemistry Letters, 112, 129936. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

As professionals in research and drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical reagents, from initial handling to final disposal, is a cornerstone of this responsibility. This guide provides a detailed, procedural framework for the safe disposal of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine, a synthetic intermediate whose hazard profile necessitates careful consideration. By synthesizing established safety protocols with the specific chemical nature of this compound, we can ensure a disposal process that is both compliant and fundamentally safe.

Hazard Assessment and Characterization

Upon thermal decomposition, hazardous byproducts such as oxides of carbon (CO, CO2) and nitrogen (NOx) are expected to form[7]. Therefore, all handling and disposal procedures must be predicated on the assumption that this compound is hazardous.

Table 1: Inferred Hazard Profile and Personal Protective Equipment (PPE)

Hazard CategoryInferred RiskRequired Personal Protective Equipment (PPE)
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin[5][8].Standard laboratory PPE. Avoid creating dust.
Skin Corrosion/Irritation Causes skin irritation[4].Chemically resistant gloves (e.g., nitrile rubber).
Eye Damage/Irritation Causes serious eye irritation or damage[4][6].Chemical safety goggles and/or face shield.
Respiratory Irritation Inhalation of dust may cause respiratory irritation[4][9].Use in a well-ventilated area or chemical fume hood.
Reactivity Stable under normal conditions. Avoid strong oxidizing agents and strong acids[7].Segregate from incompatible materials during storage and disposal.
Environmental Avoid release into the environment. Do not dispose of down drains[7][10][11].All waste must be collected for authorized disposal.

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by stringent regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" approach to hazardous waste management[12]. The following principles are universal and form the foundation of safe disposal protocols.

  • Waste Minimization : The most effective disposal strategy begins with waste minimization. Order only the necessary quantities of the chemical, reduce the scale of experiments, and avoid generating unknowns by clearly labeling all containers[13][14].

  • Segregation : Never mix incompatible waste streams. Keep this compound waste separate from strong acids, bases, and oxidizers[14]. Halogenated and non-halogenated solvent wastes must also be segregated due to significant differences in disposal costs and methods[15].

  • Containerization : Waste must be stored in containers that are chemically compatible, in good condition, and securely sealed to prevent leaks[12][16]. Containers should never be filled to more than 80% capacity to allow for expansion.

  • Accumulation and Labeling : All chemical waste must be accumulated at or near its point of generation in a designated Satellite Accumulation Area (SAA)[13][14]. Every waste container must be accurately labeled with its contents, including the full chemical name and approximate concentrations.

Step-by-Step Disposal Protocols

The following protocols provide procedural guidance for managing waste streams containing this compound.

Protocol 3.1: Disposal of Unused or Waste Product (Solid)
  • Preparation : Perform all work within a chemical fume hood to minimize inhalation exposure. Don the appropriate PPE as detailed in Table 1.

  • Container Selection : Designate a clean, dry, and chemically compatible container for solid waste. An HDPE (high-density polyethylene) wide-mouth bottle is a suitable choice.

  • Labeling : Affix a hazardous waste label to the container. Clearly write "Hazardous Waste," the full chemical name "this compound," and any other components.

  • Transfer : Carefully transfer the solid waste into the designated container using a clean spatula or scoop. Avoid generating dust during the transfer[7][10].

  • Sealing and Storage : Securely close the container. Store it in your laboratory's designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible chemicals[13][14].

  • Pickup Request : Once the container is full or ready for disposal, submit a pickup request to your institution's Environmental Health & Safety (EHS) department.

Protocol 3.2: Disposal of Contaminated Labware and PPE
  • Gross Decontamination : Remove as much solid residue as possible from contaminated items (e.g., glassware, spatulas) and dispose of it as solid waste according to Protocol 3.1.

  • Rinsing Glassware : For reusable glassware, rinse with a minimal amount of an appropriate organic solvent (e.g., acetone, ethanol). The first rinse (rinsate) is considered hazardous and must be collected in a designated liquid waste container. Subsequent rinses may be managed similarly, depending on institutional policy.

  • Solid Contaminated Items : Disposable items such as gloves, weigh boats, and contaminated paper towels should be collected in a designated solid waste bag or container separate from regular trash. This container must also be labeled as hazardous waste.

  • Sharps : Any chemically contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container labeled for chemical contamination[14].

Protocol 3.3: Managing Liquid Waste Streams
  • Segregation is Key : Maintain separate, clearly labeled waste containers for halogenated and non-halogenated organic solvents. Never mix these two streams[15]. Also, maintain separate containers for aqueous waste.

  • Collection : Collect all rinsates and solutions containing this compound in the appropriate, sealed liquid waste container within your SAA.

  • Labeling : Ensure the liquid waste container label accurately reflects all components and their estimated percentages.

  • pH Neutralization : Do not attempt to neutralize acidic or basic waste streams containing this compound without first consulting your EHS department. Uncontrolled reactions could occur. Generally, corrosive waste streams should be kept separate[13].

Protocol 3.4: Emergency Spill Response and Cleanup
  • Evacuate and Alert : If a spill occurs, alert personnel in the immediate area and evacuate if necessary.

  • Assess and Equip : For small, manageable spills (typically <100 mL or 100 g), ensure you have the correct PPE and a chemical spill kit.

  • Containment : Prevent the spread of the solid material. Avoid creating dust.

  • Cleanup : Gently sweep up the solid material and place it in a designated hazardous waste container[7]. Use absorbent pads for any liquid component. All cleanup materials are considered hazardous waste and must be disposed of accordingly[15].

  • Decontamination : Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Reporting : Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

Disposal Decision Workflow

The following diagram provides a visual guide to the decision-making process for the proper disposal of waste containing this compound.

Caption: Disposal Decision Workflow for Piperidine-Based Chemical Waste.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and compliance. By understanding the compound's inferred hazards, adhering to the fundamental principles of waste management, and meticulously following established protocols, researchers can mitigate risks to themselves, their colleagues, and the environment. Always remember that this guide serves as a comprehensive resource, but it must be supplemented by the specific policies and procedures mandated by your institution's Environmental Health & Safety department.

References

  • Daniels Health. (2025, May 21).
  • Ace Waste.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • Vanderbilt University.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • AAPPTec, LLC. 1-Boc-4-(N-Boc-amino)
  • ECHEMI. 4-(tert-Butoxycarbonylamino)piperidine SDS.
  • Penta chemicals. (2024, May 7).
  • TargetMol. (2026, January 7).
  • Jubilant Life Sciences Limited.
  • Fisher Scientific. (2023, October 11).
  • PubChem. 4-Amino-1-Boc-piperidine.
  • Sigma-Aldrich. (2025, September 23).
  • Fisher Scientific. 4-(Boc-amino)
  • BOC Sciences. MSDS of (4-Boc-amino-piperidin-1-YL)-P-tolyl-acetic acid.
  • Sigma-Aldrich. 4-Amino-1-Boc-piperidine 97%.

Sources

A Researcher's Guide to the Safe Handling of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

In the landscape of pharmaceutical research and development, the meticulous handling of chemical intermediates is paramount to both personnel safety and experimental integrity. This guide provides essential safety protocols and logistical plans for the handling and disposal of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine, a key building block in the synthesis of novel chemical entities. As a Senior Application Scientist, my aim is to distill technical data into actionable, field-proven insights that empower researchers to work safely and effectively.

Hazard Identification and Risk Assessment: Understanding the Piperidine Moiety

Piperidine and its derivatives are known to pose several health risks, primarily including irritation to the skin, eyes, and respiratory tract.[1][4][5] In some cases, they can be harmful if swallowed or absorbed through the skin.[4][6] The BOC (tert-butoxycarbonyl) protecting group, while generally stable, can be cleaved under acidic conditions, and its decomposition products may present additional hazards.[7][8]

Key Potential Hazards:

  • Skin Irritation and Burns: Direct contact can cause skin irritation or, in severe cases, chemical burns.[4][9]

  • Serious Eye Damage: Contact with eyes can lead to serious irritation or damage.[3][10]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[10]

  • Harmful if Swallowed: Ingestion can be harmful.[6][10]

Due to these potential hazards, this compound should be handled with the utmost care, employing appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure risk. The following table outlines the recommended PPE for handling this compound, based on the hazards associated with analogous compounds.

Protection Type Specification Rationale
Eye and Face Protection Safety goggles with side shields or a full-face shield.[1][2]Protects against splashes of the chemical and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][5]Prevents skin contact and potential absorption of the chemical.
Body Protection Laboratory coat or a chemical-resistant apron.[1]Protects personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.[1]Required when handling the compound outside of a chemical fume hood or if there is a risk of aerosolization.

Operational Plan: From Receipt to Disposal

A systematic operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.

Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted in a well-ventilated laboratory, ideally within a certified chemical fume hood.[1][11] This is the most effective way to minimize inhalation exposure. An eyewash station and an emergency safety shower must be readily accessible in the immediate work area.[1][11]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with an absorbent, disposable liner.

  • Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust. Use appropriate tools for transfer, such as a spatula. If it is a liquid, use a calibrated pipette or syringe.

  • Reaction Setup: When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing. Ensure the reaction is conducted in a closed system or under a reflux condenser if heating is required.

  • Post-Handling: After handling, decontaminate all equipment that came into contact with the chemical. Wash hands thoroughly with soap and water, even after removing gloves.[2][5]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][12] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[12] Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Chemical Waste: Unused or waste this compound should be collected in a designated, properly labeled, and sealed waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent liners, and pipette tips, should be collected in a separate, clearly labeled hazardous waste container.

Disposal Protocol

All chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of piperidine derivatives and BOC-protected compounds. Do not dispose of this chemical down the drain.[2]

Visualizing the Workflow: A Step-by-Step Guide

To further clarify the handling process, the following diagram illustrates the key steps from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Work Area in Fume Hood prep_ppe->prep_hood handle_weigh Weighing and Transfer prep_hood->handle_weigh handle_reaction Reaction Setup handle_weigh->handle_reaction post_decon Decontaminate Equipment handle_reaction->post_decon post_wash Wash Hands Thoroughly post_decon->post_wash disp_segregate Segregate Waste post_wash->disp_segregate disp_dispose Dispose via EHS disp_segregate->disp_dispose

Caption: Workflow for handling this compound.

References

  • Personal protective equipment for handling 4-[(4-Chlorophenoxy)methyl]piperidine-d4 - Benchchem. (n.d.).
  • 4 - Safety Data Sheet. (n.d.).
  • Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31).
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.).
  • 4-AMINO-1-BOC-PIPERIDINE-4-CARBOXYLIC ACID - Safety Data Sheet - ChemicalBook. (2025, July 5).
  • Material Safety Data Sheet - Piperidine, 99% - Cole-Parmer. (n.d.).
  • Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024, May 7).
  • 4-(N-BOC-AMINO)PIPERIDINE | CAS#:73874-95-0 | Chemsrc. (2025, August 20).
  • Safety Data Sheet - TargetMol. (2026, January 7).
  • 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem. (n.d.).
  • 4-(N-Boc-amino)piperidine 96 73874-95-0 - Sigma-Aldrich. (n.d.).
  • 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).
  • 4-N-BOC-AMINO-1-(PYRROLIDIN-3-YL) PIPERIDINE | CymitQuimica. (n.d.).
  • 4-(tert-Butoxycarbonylamino)piperidine SDS, 73874-95-0 Safety Data Sheets - ECHEMI. (n.d.).
  • Double BOC protection selective removal method - Suzhou Highfine Biotech. (n.d.).
  • 4-Amino-1-Boc-piperidine 97 87120-72-7 - Sigma-Aldrich. (n.d.).
  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
  • tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.).
  • Thermal Methods - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 4).
  • Boc Protecting Group for Amines - Chemistry Steps. (n.d.).

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.